Asct2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C44H50N2O4 |
|---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
(2S)-2-amino-4-[bis[[5-tert-butyl-2-(3-phenylprop-2-ynoxy)phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C44H50N2O4/c1-43(2,3)37-21-23-40(49-27-13-19-33-15-9-7-10-16-33)35(29-37)31-46(26-25-39(45)42(47)48)32-36-30-38(44(4,5)6)22-24-41(36)50-28-14-20-34-17-11-8-12-18-34/h7-12,15-18,21-24,29-30,39H,25-28,31-32,45H2,1-6H3,(H,47,48)/t39-/m0/s1 |
InChI Key |
XBGKZFCZOZXKQR-KDXMTYKHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CC[C@@H](C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CCC(C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Asct2-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of Asct2-IN-2, a novel inhibitor of the Alanine, Serine, Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting amino acid metabolism in cancer.
Core Mechanism of Action
This compound, identified as compound 25e in its primary publication, is a potent inhibitor of the human ASCT2 transporter. Its primary mechanism of action is the blockade of glutamine uptake in cancer cells that overexpress ASCT2. By competitively inhibiting this key amino acid transporter, this compound disrupts cellular amino acid homeostasis, leading to a cascade of downstream effects that culminate in the inhibition of tumor growth.
The inhibition of glutamine import by this compound triggers significant metabolic stress in cancer cells, which are often highly dependent on glutamine for various anabolic processes. This leads to the inhibition of glutamine metabolism, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death). Furthermore, this compound has been shown to modulate the mTOR signaling pathway, a central regulator of cell growth and proliferation. Specifically, it inhibits the phosphorylation of AKT, a key upstream kinase of mTORC1, and the phosphorylation of the downstream effectors of mTORC1, p70S6K and 4E-BP1. This inhibition of the AKT/mTORC1 pathway contributes to the anti-proliferative and pro-apoptotic effects of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 25e) as reported in the primary literature.
| Parameter | Value (IC50) | Cell Line/System | Reference |
| ASCT2 Inhibition | 5.14 µM | Not specified | |
| Glutamine Uptake Inhibition | 5.6 µM | A549 | |
| Glutamine Uptake Inhibition | 3.5 µM | HEK293 (hASCT2 overexpression) | |
| Antiproliferative Activity | 5.83 µM | A549 |
Table 1: In Vitro Efficacy of this compound (compound 25e)
| Parameter | Dosage | Animal Model | Outcome | Reference |
| Tumor Growth Inhibition | 25 mg/kg and 50 mg/kg (i.p.) | A549 Xenograft in BALB/c nude mice | Dose-dependent inhibition of tumor growth |
Table 2: In Vivo Efficacy of this compound (compound 25e)
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental protocols used in its characterization.
Caption: Mechanism of Action of this compound.
The Discovery and Synthesis of ASCT2-IN-2: A Potent Inhibitor of the ASCT2 Transporter
A Technical Whitepaper for Researchers in Drug Discovery and Development
Abstract
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a critical therapeutic target in oncology and other diseases characterized by metabolic dysregulation. ASCT2 is a sodium-dependent amino acid transporter responsible for the cellular uptake of neutral amino acids, most notably glutamine. In many cancer cells, there is a heightened reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," to fuel rapid proliferation and maintain redox homeostasis. This dependency makes the inhibition of ASCT2 a promising strategy for selectively targeting malignant cells. This technical guide details the discovery, synthesis, and characterization of a representative ASCT2 inhibitor, herein referred to as Asct2-IN-2 (a placeholder for the well-characterized inhibitor, V-9302), providing a comprehensive overview for researchers and drug development professionals.
Introduction to ASCT2 as a Therapeutic Target
ASCT2 is a key player in cellular nutrient uptake, facilitating the transport of glutamine, which is crucial for various anabolic processes, including nucleotide and protein synthesis.[1] The inhibition of ASCT2 disrupts these essential pathways, leading to metabolic stress, growth inhibition, and apoptosis in cancer cells that are highly dependent on external glutamine.[1] The expression of ASCT2 is significantly upregulated in a variety of cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer, and this overexpression often correlates with a poorer prognosis.[2][3] These findings underscore the therapeutic potential of targeting ASCT2.
Discovery of this compound (V-9302)
The discovery of potent and selective ASCT2 inhibitors has been an area of intensive research. This compound (V-9302) was identified through preclinical development efforts as a competitive small molecule antagonist of transmembrane glutamine flux that selectively and potently targets ASCT2.[4] The chemical structure of V-9302 is (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid.[5]
Chemical Structure of this compound (V-9302)
| Compound Name | IUPAC Name |
| This compound (V-9302) | (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid |
Synthesis of this compound
While the specific, detailed synthesis protocol for V-9302 is proprietary and not fully disclosed in the public domain, the general synthesis of similar aminobutanoic acid-based ASCT2 inhibitors has been described. These syntheses often involve multi-step organic chemistry procedures, starting from commercially available precursors. A generalized synthetic workflow is outlined below.
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of aminobutanoic acid-based ASCT2 inhibitors.
Biological Activity and Quantitative Data
Pharmacological blockade of ASCT2 with V-9302 has been shown to attenuate cancer cell growth and proliferation, increase cell death, and induce oxidative stress, leading to anti-tumor responses both in vitro and in vivo.[4]
Quantitative Inhibitory Activity of ASCT2 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |
| V-9302 | 3H-Glutamine Uptake | HEK293 | ~9.6 µM (IC50) | [6] |
| Compound 20k | Glutamine Uptake | A549 | Micromolar (IC50) | [7] |
| Compound 25e | Glutamine Uptake | A549 | Micromolar (IC50) | [7] |
| C118P | Cell Viability | MDA-MB-231 | 0.025 - 0.1 µM (IC50) | [8][9] |
| "Compound 10" | Anion Leak Current Inhibition | HEK293 expressing rat ASCT2 | 67 ± 17 µM (IC50) | [3] |
| Sulfonamide-based inhibitor | Alanine Response Blockade | HEK293 expressing rat ASCT2 | 40 ± 23 µM (Ki) | [6] |
Experimental Protocols
Glutamine Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glutamine into cells expressing ASCT2.
-
Cell Culture: HEK293 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., V-9302) or vehicle control for a specified time.
-
Radiolabeled Substrate Addition: 3H-labeled glutamine is added to the wells and incubated for a short period to allow for cellular uptake.
-
Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glutamine.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.[10]
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is used to identify the direct binding of a small molecule to its protein target.
-
Cell Lysate Preparation: HEK293 cells expressing ASCT2 are lysed to obtain a total protein extract.
-
Compound Incubation: The cell lysate is incubated with the test compound (e.g., V-9302) at various concentrations or a vehicle control.
-
Protease Digestion: A protease, such as thermolysin, is added to the lysates. The binding of the compound to ASCT2 is expected to stabilize the protein and protect it from proteolytic degradation.
-
Digestion Termination: The digestion is stopped, and the samples are prepared for immunoblotting.
-
Immunoblotting: The protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ASCT2.
-
Analysis: A stronger band for ASCT2 in the presence of the compound compared to the control indicates a direct binding interaction and stabilization.[10]
Experimental Workflow: Target Validation using DARTS
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Signaling Pathways Modulated by ASCT2 Inhibition
Inhibition of ASCT2-mediated glutamine uptake has significant downstream effects on cellular signaling, most notably on the mTORC1 pathway, a central regulator of cell growth and proliferation.
Glutamine imported by ASCT2 can be exchanged for essential amino acids like leucine via the LAT1 transporter.[1] Leucine is a key activator of the mTORC1 signaling cascade. By blocking glutamine influx, ASCT2 inhibitors can indirectly suppress mTORC1 activity. This leads to reduced phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in decreased protein synthesis and cell growth.
ASCT2-Mediated mTORC1 Signaling Pathway
Caption: Inhibition of ASCT2 by this compound disrupts glutamine uptake, leading to reduced mTORC1 signaling.
Conclusion
This compound (represented by V-9302) is a potent and selective inhibitor of the ASCT2 transporter, demonstrating significant anti-tumor efficacy in preclinical models. By targeting the metabolic vulnerability of cancer cells dependent on glutamine, this compound represents a promising therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of this class of inhibitors, which will be valuable for researchers and clinicians working on the development of novel cancer therapies. Further investigation into the clinical utility of ASCT2 inhibitors is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. ASC amino-acid transporter 2 (ASCT2) as a novel prognostic marker in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ASCT2 Inhibition in Glutamine Metabolism: A Technical Guide
Note on Nomenclature: The specific inhibitor "Asct2-IN-2" is not prominently documented in the reviewed scientific literature. This guide will, therefore, focus on the role of well-characterized and potent inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), such as V-9302, as representative examples to elucidate the impact of ASCT2 inhibition on glutamine metabolism. The principles, pathways, and methodologies described are broadly applicable to the study of any potent and selective ASCT2 inhibitor.
Introduction to ASCT2 and Its Role in Cancer Metabolism
The solute carrier family 1 member 5 (SLC1A5), commonly known as ASCT2, is a sodium-dependent amino acid transporter. Its primary physiological function is the transport of neutral amino acids, with a particularly high affinity for glutamine.[1] In numerous cancer types, ASCT2 is significantly upregulated to meet the heightened metabolic demands of rapidly proliferating cells.[1][2] This "glutamine addiction" makes cancer cells highly dependent on a continuous supply of glutamine, which serves as a crucial nutrient for various biosynthetic pathways, including protein and nucleotide synthesis, and for maintaining cellular redox homeostasis.[1][3]
Inhibition of ASCT2 presents a promising therapeutic strategy to selectively starve cancer cells of glutamine, thereby disrupting their metabolic processes and leading to cell growth arrest and apoptosis.[1][3]
Mechanism of Action of ASCT2 Inhibitors
ASCT2 inhibitors are competitive antagonists that block the transporter's activity, thereby reducing the cellular uptake of glutamine.[1][4] This disruption of glutamine influx leads to a state of metabolic stress, which can inhibit cell growth and proliferation, and induce programmed cell death (apoptosis).[1] The therapeutic rationale is to exploit the dependency of cancer cells on glutamine, creating a window for therapeutic intervention.[1]
Quantitative Data on Representative ASCT2 Inhibitors
The following table summarizes the inhibitory potency of several key ASCT2 inhibitors. V-9302, in particular, has been identified as a potent and selective small molecule inhibitor of ASCT2.[5]
| Inhibitor | Target(s) | IC50 Value | Cell Line | Reference |
| V-9302 | ASCT2 (SLC1A5) | 9.6 µM | HEK-293 | [4][5][6][7] |
| 9.0 µM | Rat | [8] | ||
| GPNA | ASCT2, SNAT1/2/4/5, LAT1/2 | ~1000 µM (1 mM) | HEK-293 | [5] |
| ~250 µM | A549 | [2][9] | ||
| C118P | ASCT2 | 9.35 to 325 nM | Breast Cancer Cell Lines | [10] |
Signaling Pathways Modulated by ASCT2 Inhibition
Inhibition of ASCT2-mediated glutamine transport triggers a cascade of downstream effects, primarily impacting the mTOR and apoptosis signaling pathways.
The mTOR Signaling Pathway
Glutamine is a critical activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[11] By depleting intracellular glutamine, ASCT2 inhibitors lead to the suppression of mTORC1 activity.[11][12] This is often observed through the decreased phosphorylation of downstream mTORC1 targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[12][13]
References
- 1. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ovid.com [ovid.com]
- 4. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. V-9302 - Focus Biomolecules [mayflowerbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
Asct2-IN-2 and the Therapeutic Targeting of ASCT2 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a critical mediator of metabolic reprogramming in cancer. As a primary transporter of glutamine and other neutral amino acids, ASCT2 fuels a variety of anabolic processes essential for rapid cell growth and proliferation. Consequently, it has become a compelling target for anticancer therapies. While the specific compound "Asct2-IN-2" is not prominently documented in peer-reviewed literature, this guide synthesizes the function and mechanism of action of well-characterized ASCT2 inhibitors, such as V-9302 and others, which serve as surrogates for understanding the therapeutic potential of targeting this transporter. We provide a comprehensive overview of the signaling pathways governed by ASCT2, quantitative data on the effects of its inhibition, detailed experimental protocols for its study, and the overarching logic of its role in oncology.
The Role of ASCT2 in Cancer Cell Metabolism
ASCT2 is a sodium-dependent amino acid transporter responsible for the uptake of several neutral amino acids, most notably glutamine.[1] In many cancer types, including those of the breast, lung, prostate, and pancreas, ASCT2 is significantly overexpressed, correlating with poor patient prognosis.[1][2] This "glutamine addiction" is a hallmark of cancer metabolism, where glutamine serves as a vital substrate for:
-
Anaplerosis: Replenishing the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of biosynthetic precursors.[2][3]
-
Redox Homeostasis: Contributing to the synthesis of the antioxidant glutathione (GSH), which protects cancer cells from oxidative stress.
-
Nucleotide and Protein Synthesis: Providing the necessary nitrogen and carbon backbones for the production of macromolecules required for cell division.[4]
-
mTORC1 Signaling: ASCT2-mediated glutamine uptake can facilitate the import of essential amino acids like leucine via other transporters (e.g., LAT1), which in turn activates the mTORC1 pathway to promote cell growth and proliferation.[4][5]
Mechanism of Action of ASCT2 Inhibition
Pharmacological blockade of ASCT2 aims to starve cancer cells of glutamine, thereby inducing metabolic stress and halting tumor progression.[4] The primary mechanisms include:
-
Inhibition of Glutamine Uptake: Competitive inhibitors bind to ASCT2, preventing the transport of extracellular glutamine into the cell.[1]
-
Disruption of Downstream Metabolism: Reduced intracellular glutamine levels lead to decreased ATP production, impaired nucleotide synthesis, and compromised redox balance.[2][6]
-
Induction of Apoptosis and Cell Cycle Arrest: The metabolic crisis triggered by ASCT2 inhibition leads to increased oxidative stress, activation of apoptotic pathways (e.g., increased cleaved caspase-3), and arrest of the cell cycle.[3][6]
-
Suppression of mTORC1 Signaling: By disrupting the amino acid balance within the cell, ASCT2 inhibitors can lead to the downregulation of the mTORC1 signaling pathway.[3]
Quantitative Data on ASCT2 Inhibitors
The efficacy of ASCT2 inhibitors has been quantified across various cancer cell lines and preclinical models. The following tables summarize key findings for representative compounds.
Table 1: In Vitro Efficacy of ASCT2 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 Value | Effect on Glutamine Uptake | Reference |
| V-9302 | General | HEK-293 (overexpressing ASCT2) | 9.6 µM | Potent Inhibition | [7] |
| ASCT2-IN-1 | Lung Cancer | A549 | 5.6 µM | Not specified | [7] |
| ASCT2-IN-1 | General | HEK-293 | 3.5 µM | Not specified | [7] |
| C118P | Breast Cancer | MDA-MB-231 | ~0.05 µM (at 120h) | Significant Inhibition | [6] |
| C118P | Breast Cancer | MDA-MB-468 | ~0.05 µM (at 120h) | Significant Inhibition | [6] |
| GPNA | Prostate Cancer | LNCaP, PC-3 | Not specified | Significant Inhibition | [3] |
Table 2: Effects of ASCT2 Inhibition on Cellular Processes
| Inhibitor/Method | Cell Line | Effect | Quantitative Change | Reference |
| ASCT2 shRNA | Pancreatic Cancer (BxPC-3) | Increased Cleaved Caspase-3 | +20.3% | [8] |
| ASCT2 shRNA | Pancreatic Cancer (PANC-1) | Increased Cleaved Caspase-3 | +76.6% | [8] |
| ASCT2 shRNA | Pancreatic Cancer (AsPC-1) | Increased Cleaved Caspase-3 | +67.4% | [8] |
| ASCT2 shRNA | Pancreatic Cancer (AsPC-1) | Increased Bax/Bcl-2 Ratio | 2.6-fold increase | [8] |
| ASCT2 Knockout | Colon Cancer (LS174T) | Reduced Tumor Growth (in vivo) | ~50% reduction | [5] |
| ASCT2 Knockout | Lung Cancer (A549) | Reduced Tumor Growth (in vivo) | ~85% reduction | [5] |
Signaling Pathways and Experimental Workflows
Visualizations (Graphviz)
The following diagrams illustrate the core signaling pathway involving ASCT2, a typical experimental workflow for evaluating an ASCT2 inhibitor, and the logical flow of its mechanism of action.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ovid.com [ovid.com]
- 4. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ASCT2 is a major contributor to serine uptake in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Asct2-IN-2 (Represented by V-9302): A Technical Guide on its Effects on the mTOR Signaling Pathway
Disclaimer: The specific compound "Asct2-IN-2" is not found in the currently available scientific literature. This technical guide will therefore focus on a well-characterized and potent selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), V-9302 , as a representative molecule to explore the effects of ASCT2 inhibition on the mTOR signaling pathway. The principles and methodologies described herein are broadly applicable to the study of other potent ASCT2 inhibitors.
Introduction
The Solute Carrier Family 1 Member 5 (SLC1A5), commonly known as ASCT2, is a sodium-dependent amino acid transporter with a critical role in cellular metabolism. It is the primary transporter of glutamine in many cancer cells, and its expression is often upregulated in various malignancies to meet the high metabolic demands of rapid proliferation. The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway, particularly mTOR Complex 1 (mTORC1), is highly sensitive to amino acid availability. Consequently, targeting ASCT2 to modulate intracellular amino acid levels presents a compelling strategy for mTOR inhibition and cancer therapy. This guide provides an in-depth technical overview of the effects of ASCT2 inhibition, using V-9302 as a prime example, on the mTOR signaling pathway.
Mechanism of Action: Linking ASCT2 Inhibition to mTOR Signaling
ASCT2 facilitates the transport of neutral amino acids, most notably glutamine, into the cell. Glutamine is a crucial amino acid for cancer cells, serving as a key substrate for the tricarboxylic acid (TCA) cycle (anaplerosis), a nitrogen donor for nucleotide and amino acid synthesis, and a critical player in maintaining redox homeostasis.
The activation of mTORC1 is dependent on the intracellular concentration of amino acids, particularly leucine. While ASCT2 is not a primary leucine transporter, it plays a crucial indirect role. A proposed model suggests a functional coupling between ASCT2 and another amino acid transporter, L-type amino acid transporter 1 (LAT1), which exchanges intracellular glutamine for extracellular essential amino acids, including leucine.[1] By inhibiting ASCT2 with compounds like V-9302, the intracellular glutamine pool is depleted. This reduction in glutamine limits the efflux via LAT1, thereby impairing the import of leucine and other essential amino acids required for mTORC1 activation.[2] The diminished mTORC1 activity subsequently leads to a cascade of downstream effects, including the inhibition of protein synthesis and cell growth.
It is important to note that while this ASCT2-LAT1-mTORC1 axis is a prominent model, some studies suggest that ASCT2 deletion does not always lead to reduced mTORC1 signaling, indicating that the cellular context and the presence of alternative amino acid transport mechanisms can influence the outcome.[3]
Quantitative Data on the Effects of ASCT2 Inhibition
The following tables summarize the quantitative effects of the ASCT2 inhibitor V-9302 on various cellular parameters related to the mTOR pathway.
Table 1: In Vitro Potency of V-9302
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | MedChemExpress |
Table 2: Effects of V-9302 on mTORC1 Signaling Pathway Components
| Cell Line | Treatment | Downstream Effector | Change in Phosphorylation | Reference |
| Multiple Cancer Models | V-9302 Exposure | pS6 | Decreased | [4] |
| Multiple Cancer Models | V-9302 Exposure | pAKT (Ser473) | Decreased | [4] |
| Paclitaxel-Resistant Ovarian Cancer Cells (SKOV3-TR) | 20 µM V-9302 for 48h | p-mTOR, p-S6K, p-S6 | Suppressed | [5] |
| Pancreatic Cancer Cells | ASCT2 knockdown | p-Akt, p-S6K, p-4E-BP1 | Attenuated | [6][7] |
Table 3: Cellular Effects of ASCT2 Inhibition
| Cell Line/Model | Treatment | Effect | Reference |
| Preclinical Cancer Models | V-9302 | Attenuated cell growth and proliferation, increased cell death, increased oxidative stress | [4] |
| Pancreatic Cancer Cells | ASCT2 knockdown or GPNA | Inhibition of cell growth, induction of apoptosis | [6][7] |
| Prostate Cancer Cells | Benzylserine (ASCT2 inhibitor) | Reduction in glutamine uptake, cell cycle progression, and cell growth | [8] |
| Paclitaxel-Resistant Ovarian Cancer Cells (SKOV3-TR) | 20 µM V-9302 | Resensitization to paclitaxel | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of ASCT2 inhibitors and their effects on mTOR signaling.
Objective: To determine the phosphorylation status of key proteins in the mTOR signaling cascade following treatment with an ASCT2 inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SKOV3-TR, pancreatic cancer cell lines) at a suitable density and allow them to adhere overnight. Treat the cells with the ASCT2 inhibitor (e.g., 20 µM V-9302) or vehicle control for the desired duration (e.g., 48 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K, S6, Akt, and 4E-BP1 overnight at 4°C. A β-actin antibody is typically used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.
Objective: To assess the effect of ASCT2 inhibition on cell viability.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the ASCT2 inhibitor and/or other therapeutic agents (e.g., paclitaxel) for a specified period (e.g., 48 hours).[5]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Objective: To directly measure the inhibition of glutamine transport by an ASCT2 inhibitor.
Protocol:
-
Cell Culture: Culture cells (e.g., HEK-293) to confluency in appropriate plates.
-
Pre-incubation: Wash the cells with a sodium-containing buffer and pre-incubate them with the ASCT2 inhibitor at various concentrations for a short period.
-
Radiolabeled Glutamine Uptake: Add a solution containing radiolabeled L-[3H]glutamine to the cells and incubate for a defined time at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: ASCT2 inhibition on the mTORC1 signaling pathway.
Caption: Workflow for studying this compound effects on mTOR.
Conclusion
Inhibition of the ASCT2 amino acid transporter, exemplified by the potent and selective inhibitor V-9302, represents a promising therapeutic strategy for cancers that are dependent on glutamine metabolism. By disrupting the intracellular amino acid homeostasis, ASCT2 inhibitors effectively suppress the mTORC1 signaling pathway, leading to reduced cell growth, proliferation, and in some cases, sensitization to other anti-cancer agents. The technical guide provided here offers a framework for researchers and drug development professionals to investigate the intricate relationship between ASCT2, mTOR signaling, and cancer cell biology. Further research into novel ASCT2 inhibitors and their combinatorial effects with other targeted therapies holds significant potential for advancing cancer treatment.
References
- 1. Recent advances in ASCT2 inhibitors: ligand design and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Critical role of ASCT2-mediated amino acid metabolism in promoting leukaemia development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Apoptosis Induction by ASCT2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms and methodologies for investigating the induction of apoptosis by inhibiting the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key amino acid transporter frequently overexpressed in cancer. While this document is centered around the hypothetical inhibitor "Asct2-IN-2," the principles, pathways, and protocols described are based on extensive research with various ASCT2 inhibitors and knockdown models, offering a robust framework for the preclinical assessment of any novel ASCT2-targeting compound.
Introduction: ASCT2 as a Therapeutic Target in Oncology
Alanine-serine cysteine-preferring transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5), is a sodium-dependent transporter for neutral amino acids.[1][2] Its primary role in cancer is facilitating the uptake of glutamine, an amino acid crucial for various cellular processes that support rapid proliferation.[1] Many cancer cells exhibit a high dependency on glutamine, a phenomenon termed "glutamine addiction."[1] By importing glutamine, ASCT2 supports protein and nucleotide biosynthesis, maintenance of redox balance through glutathione (GSH) synthesis, and energy production via glutaminolysis.[1][3]
The inhibition of ASCT2 presents a compelling therapeutic strategy. By blocking glutamine uptake, ASCT2 inhibitors can induce a state of metabolic stress in cancer cells, leading to inhibited cell growth, cell cycle arrest, and the induction of programmed cell death, or apoptosis.[1][4] Preclinical studies have demonstrated that targeting ASCT2 can reduce tumor growth in various cancer models, making it a promising target for novel cancer therapies.[1]
Core Mechanism: How ASCT2 Inhibition Induces Apoptosis
Inhibition of ASCT2 triggers a cascade of cellular events culminating in apoptosis, primarily through two interconnected pathways: the induction of oxidative stress and the disruption of key survival signaling pathways.
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[3][5] By blocking glutamine import, ASCT2 inhibitors deplete intracellular GSH levels.[6] This reduction in antioxidant capacity leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress that damages cellular components and initiates the intrinsic (mitochondrial) pathway of apoptosis.[5]
-
Disruption of Survival Signaling: ASCT2-mediated glutamine metabolism is linked to the activation of survival signaling pathways like Akt/mTOR.[7][8][9] Inhibition of ASCT2 can attenuate the phosphorylation of key proteins in this pathway, such as Akt, S6K, and 4E-BP1, thereby suppressing pro-survival signals and promoting apoptosis.[7][9]
The convergence of these events leads to the activation of caspases, the executioners of apoptosis. Specifically, ASCT2 inhibition has been shown to involve the mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of initiator caspase-9 and executioner caspase-3.[5][7]
Quantitative Data on Apoptosis Induction by ASCT2 Inhibition
The following tables summarize quantitative data from studies investigating the effects of ASCT2 inhibition or knockdown on markers of apoptosis and cell viability in various cancer cell lines.
Table 1: Effect of ASCT2 Inhibition/Knockdown on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| BxPC-3 (Pancreatic Cancer) | shASCT2 | Cleaved Caspase-3 | 20.3 ± 0.02% increase | [7] |
| PANC-1 (Pancreatic Cancer) | shASCT2 | Cleaved Caspase-3 | 76.6 ± 0.03% increase | [7] |
| AsPC-1 (Pancreatic Cancer) | shASCT2 | Cleaved Caspase-3 | 67.4 ± 0.02% increase | [7] |
| BxPC-3 (Pancreatic Cancer) | shASCT2 | Bax/Bcl-2 Ratio | 1.2-fold increase | [7] |
| PANC-1 (Pancreatic Cancer) | shASCT2 | Bax/Bcl-2 Ratio | 1.2-fold increase | [7] |
| AsPC-1 (Pancreatic Cancer) | shASCT2 | Bax/Bcl-2 Ratio | 2.6-fold increase | [7] |
| MDA-MB-231 (Breast Cancer) | C118P (0.025-0.1 µM) | Bcl-xl | Decreased expression | [4] |
| MDA-MB-231 (Breast Cancer) | C118P (0.025-0.1 µM) | MCL-1 | Decreased expression | [4] |
Table 2: Effect of ASCT2 Inhibition on Cell Apoptosis Rates
| Cell Line | Treatment | Duration | Result | Reference |
| MDA-MB-231 (Breast Cancer) | C118P (0.025, 0.05, 0.1 µM) | 48 h | Significant increase in apoptosis rate (p < 0.01) | [4] |
| MDA-MB-468 (Breast Cancer) | C118P (0.025, 0.05, 0.1 µM) | 48 h | Significant increase in apoptosis rate (p < 0.01) | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways in ASCT2-Mediated Apoptosis
The diagrams below illustrate the key signaling pathways involved in apoptosis induction following the inhibition of ASCT2.
Caption: ASCT2 inhibition leads to apoptosis via oxidative stress and suppression of survival pathways.
Experimental Workflow for Assessing Apoptosis
The following diagram outlines a typical experimental workflow to investigate the pro-apoptotic effects of an ASCT2 inhibitor like this compound.
Caption: Workflow for evaluating the pro-apoptotic activity of an ASCT2 inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate apoptosis induction by ASCT2 inhibition.
Cell Culture and Treatment
-
Cell Lines: Utilize cancer cell lines with documented high expression of ASCT2 (e.g., pancreatic, breast, or gastric cancer cell lines).[4][6][7]
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO₂).
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare working concentrations by diluting the stock in a complete culture medium immediately before use.
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis). After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Following treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seeding: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described above.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
Conclusion
The inhibition of the ASCT2 transporter is a validated strategy for inducing apoptosis in cancer cells that are dependent on glutamine. This guide outlines the core mechanisms, key signaling pathways, and essential experimental protocols for the preclinical investigation of a novel ASCT2 inhibitor. By systematically evaluating effects on cell viability, apoptosis rates, and the expression of critical regulatory proteins, researchers can robustly characterize the pro-apoptotic efficacy of new therapeutic candidates targeting ASCT2.
References
- 1. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. ASCT2 (SLC1A5) is an EGFR-associated protein that can be co-targeted by cetuximab to sensitize cancer cells to ROS-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An anti-ASCT2 monoclonal antibody suppresses gastric cancer growth by inducing oxidative stress and antibody dependent cellular toxicity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to Asct2-IN-2: A Potent Inhibitor of the ASCT2 Transporter
Disclaimer: The specific nomenclature "Asct2-IN-2" does not correspond to a widely recognized or publicly documented chemical entity. Therefore, this guide will focus on a well-characterized, potent, and selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), V-9302 , as a representative example of a clinical-grade ASCT2 inhibitor. The information presented herein is a comprehensive summary of publicly available data for V-9302 and is intended for researchers, scientists, and drug development professionals.
Introduction to ASCT2 and its Inhibition
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent amino acid transporter critical for the uptake of neutral amino acids, most notably glutamine.[1][2][3] In numerous cancer types, ASCT2 is overexpressed to meet the high metabolic demands of rapidly proliferating cells, a phenomenon often termed "glutamine addiction".[4][5] This dependency makes ASCT2 a compelling therapeutic target in oncology.[1] Inhibition of ASCT2 disrupts cellular glutamine uptake, leading to metabolic stress, induction of apoptosis, and suppression of tumor growth.[4][5]
Chemical Structure and Physicochemical Properties of V-9302
V-9302 is a competitive small molecule antagonist of ASCT2.[4][6] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of V-9302
| Property | Value |
| Chemical Name | 2-Amino-4-[bis(2-phenoxybenzyl)amino]butanoic acid |
| Molecular Formula | C31H32N2O4 |
| Molecular Weight | 508.6 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OC4=CC=CC=C4 |
| InChI Key | UQJCRHGINHNNCE-UHFFFAOYSA-N |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Biological Activity and Pharmacological Properties
V-9302 is a potent and selective inhibitor of ASCT2-mediated glutamine uptake. Its biological and pharmacological characteristics are detailed in the following table.
Table 2: Pharmacological Profile of V-9302
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Glutamine Uptake) | 9.6 µM | HEK-293 cells | [4][6] |
| Mechanism of Action | Competitive antagonist of ASCT2 | - | [4] |
| Selectivity | Selective for ASCT2 over ASCT1 | - | [6] |
| In Vitro Effects | Attenuates cell growth, induces cell death, increases oxidative stress | Cancer cell lines | [4] |
| In Vivo Effects | Anti-tumor responses | Preclinical models | [4] |
Signaling Pathways and Mechanism of Action
ASCT2 plays a crucial role in cellular metabolism and signaling, primarily through the uptake of glutamine. V-9302, by blocking this initial step, triggers a cascade of downstream effects.
Caption: V-9302 competitively inhibits ASCT2, blocking glutamine uptake and disrupting downstream metabolic and signaling pathways essential for cancer cell survival.
Experimental Protocols
This section provides an overview of the methodologies used to characterize V-9302.
In Vitro Glutamine Uptake Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of V-9302 on ASCT2-mediated glutamine uptake.
Methodology:
-
Cell Culture: HEK-293 cells are cultured in appropriate media and seeded in multi-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of V-9302 for a specified duration.
-
Radiolabeled Substrate Addition: A solution containing a radiolabeled amino acid, such as [3H]-Glutamine, is added to each well.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each V-9302 concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.[4]
Caption: A stepwise representation of the experimental workflow for determining the IC50 of V-9302.
Cell Viability and Proliferation Assays
Objective: To assess the effect of V-9302 on cancer cell growth and proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of V-9302 concentrations.
-
Incubation: Plates are incubated for a period of 24 to 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
Data Analysis: The results are normalized to vehicle-treated controls to determine the effect of V-9302 on cell viability.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of V-9302 in a preclinical animal model.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. V-9302 is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[3]
Conclusion
V-9302 is a potent and selective inhibitor of the ASCT2 transporter, demonstrating significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the blockade of glutamine uptake, highlights the therapeutic potential of targeting amino acid metabolism in cancer. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the clinical applications of V-9302 and other ASCT2 inhibitors is warranted.
References
- 1. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to Studying Amino Acid Transport Using ASCT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of specific inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of neutral amino acids, including glutamine. This document details the core principles, experimental protocols, and data interpretation for researchers studying amino acid transport, particularly in the context of cancer metabolism and drug development. While the focus is on the practical application of these inhibitors, we will use two illustrative compounds: the emerging ASCT2-IN-1 and the extensively characterized V-9302 .
Introduction to ASCT2 and its Inhibition
ASCT2, encoded by the SLC1A5 gene, is a sodium-dependent amino acid transporter crucial for the uptake of neutral amino acids such as glutamine, alanine, serine, and threonine.[1] Its role in supplying glutamine, a vital nutrient for anabolic processes, makes it a critical component for the proliferation of highly metabolic cells, particularly cancer cells.[2][3] Consequently, ASCT2 has emerged as a significant therapeutic target in oncology.[4]
ASCT2 inhibitors are small molecules designed to block the transport function of ASCT2, thereby inducing amino acid starvation and inhibiting the growth of cells dependent on this transporter.[2] This guide will provide the necessary information to utilize these inhibitors as research tools to probe the function of ASCT2 and its downstream signaling pathways.
Featured ASCT2 Inhibitors: A Quantitative Overview
This section provides key quantitative data for two ASCT2 inhibitors. While ASCT2-IN-1 is a more recent discovery, V-9302 has been more extensively profiled, offering a wealth of publicly available data.
| Inhibitor | Target(s) | IC50 (Glutamine Uptake) | Cell Lines Tested | Reference |
| ASCT2-IN-1 | ASCT2, SNAT2, LAT1 | 5.6 µM | A549 | [5] |
| 3.5 µM | HEK293 | [5] | ||
| V-9302 | ASCT2 | 9.6 µM | HEK293 | [6][7] |
| SNAT2, LAT1 | - | 143B, HCC1806, Xenopus laevis oocytes | [8] |
Note: It is crucial to acknowledge that while V-9302 is a potent inhibitor of ASCT2-mediated glutamine uptake, some studies suggest it may also inhibit other amino acid transporters like SNAT2 and LAT1.[8] This potential for off-target effects should be considered when interpreting experimental results.
Core Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of ASCT2 inhibitors. The protocols are primarily based on studies involving V-9302, given the extensive documentation available.
Amino Acid Uptake Assay (Radiolabeled Substrate)
This assay directly measures the inhibition of amino acid transport into cells.
Principle: Cells are incubated with a radiolabeled amino acid (e.g., ³H-glutamine) in the presence or absence of the ASCT2 inhibitor. The amount of radioactivity incorporated into the cells is then quantified to determine the extent of transport inhibition.
Detailed Protocol (based on V-9302 studies)[3][6]:
-
Cell Plating: Plate cells (e.g., HEK293, A549) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Cell Wash: On the day of the assay, gently wash the cells three times with 100 µL of pre-warmed assay buffer (137 mM NaCl, 5.1 mM KCl, 0.77 mM KH₂PO₄, 0.71 mM MgSO₄·7H₂O, 1.1 mM CaCl₂, 10 mM D-glucose, and 10 mM HEPES, pH 7.4).
-
Inhibitor and Substrate Addition: Add the assay buffer containing the desired concentration of the ASCT2 inhibitor (e.g., V-9302) and the radiolabeled amino acid (e.g., 500 nM ³H-glutamine). To specifically measure ASCT2-mediated uptake, other transporters can be inhibited (e.g., 5 mM of the system L inhibitor 2-amino-2-norbornanecarboxylic acid (BCH) for glutamine uptake assays).[6]
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Wash: Aspirate the solution and wash the cells three times with ice-cold assay buffer to stop the transport and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding 50 µL of 1 M NaOH to each well.
-
Scintillation Counting: Add 150 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to a control (vehicle-treated) group to determine the percentage of inhibition. Calculate the IC50 value using a dose-response curve.
Cell Viability and Proliferation Assays
These assays assess the impact of ASCT2 inhibition on cell growth and survival.
Principle: Cells are treated with the ASCT2 inhibitor over a period of time, and cell viability or proliferation is measured using various methods.
Detailed Protocol (MTT Assay)[9]:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ASCT2 inhibitor for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell growth inhibition.
Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the downstream effects of ASCT2 inhibition on key signaling pathways.
Principle: ASCT2 inhibition can lead to amino acid deprivation, which in turn affects signaling pathways like the mTOR pathway. Western blotting allows for the detection of changes in the phosphorylation status of key proteins in these pathways.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the ASCT2 inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total Akt, S6K, 4E-BP1) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
ASCT2 and the mTOR Signaling Pathway
ASCT2-mediated glutamine uptake is a critical upstream activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][11] Inhibition of ASCT2 can lead to reduced intracellular amino acid levels, which in turn inhibits mTORC1 activity.
Caption: ASCT2-mediated glutamine uptake and its role in mTORC1 signaling.
Experimental Workflow for Characterizing an ASCT2 Inhibitor
The following workflow provides a logical sequence of experiments for the comprehensive characterization of a novel ASCT2 inhibitor.
Caption: A typical experimental workflow for characterizing an ASCT2 inhibitor.
Conclusion
The study of amino acid transport through ASCT2 is a rapidly evolving field with significant implications for both basic research and clinical applications. The use of specific inhibitors like ASCT2-IN-1 and V-9302 provides powerful tools to dissect the roles of ASCT2 in cellular metabolism and disease. This guide offers a foundational framework for researchers to design, execute, and interpret experiments using these valuable chemical probes. As with any pharmacological tool, careful consideration of inhibitor specificity and appropriate experimental controls are paramount for generating robust and reliable data.
References
- 1. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 9. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
Methodological & Application
Application Notes and Protocols for Asct2-IN-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Asct2-IN-2, a potent and selective inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), in preclinical xenograft models of cancer. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of targeting glutamine metabolism.
Introduction
ASCT2 (encoded by the SLC1A5 gene) is a sodium-dependent amino acid transporter responsible for the cellular uptake of neutral amino acids, with a high affinity for glutamine.[1][2] Many cancer cells exhibit a heightened dependence on glutamine for their rapid proliferation and survival, a phenomenon termed "glutamine addiction."[2] Glutamine serves as a key nutrient for various metabolic processes, including the replenishment of the tricarboxylic acid (TCA) cycle, nucleotide and protein synthesis, and redox balance.[2] The overexpression of ASCT2 has been correlated with poor prognosis in several cancer types, making it an attractive therapeutic target.[3][4]
This compound is a small molecule inhibitor of ASCT2 with a reported IC50 of 5.14 μM.[5][6][7] By blocking glutamine import, this compound disrupts downstream metabolic pathways, leading to the inhibition of mTOR signaling, induction of apoptosis, and ultimately, the suppression of tumor growth.[4][5][8] Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of this compound and other ASCT2 inhibitors.[3][5]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy data for this compound and the well-characterized ASCT2 inhibitor, V-9302, for comparative purposes.
Table 1: In Vitro Activity of ASCT2 Inhibitors
| Compound | Target | Cell Line | Assay | IC50 | Reference |
| This compound | ASCT2 | A549 (NSCLC) | Glutamine Uptake | 5.6 μM | [5] |
| This compound | ASCT2 | HEK293 | Glutamine Uptake | 3.5 μM | [5] |
| This compound | - | A549 (NSCLC) | Antiproliferation | 5.83 μM | [5] |
| V-9302 | ASCT2 | HEK-293 | Glutamine Uptake | 9.6 μM | [9][10] |
Table 2: In Vivo Efficacy of ASCT2 Inhibitors in Xenograft Models
| Compound | Cancer Type | Cell Line/Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Non-Small Cell Lung Cancer (NSCLC) | A549 | BALB/c nude mice | 25 and 50 mg/kg, i.p., every two days for 3 weeks | 70% Tumor Growth Inhibition (TGI) at 50 mg/kg. | [5] |
| V-9302 | Colorectal Cancer | HCT-116 | Athymic nude mice | 75 mg/kg/day, i.p., for 21 days | Prevented tumor growth. | [3][9] |
| V-9302 | Colorectal Cancer | HT29 | Athymic nude mice | 75 mg/kg/day, i.p., for 21 days | Prevented tumor growth. | [3][9] |
| V-9302 | Colorectal Cancer | Patient-Derived Xenograft (PDX) | Mice | 75 mg/kg/day, i.p., for 21 days | Reduction in tumor volume. | [3] |
| V-9302 | Breast Cancer | HCC1806 | Athymic nude mice | 10-day exposure | Tumor growth arrest. | [3] |
| V-9302 | Liver Cancer | SNU398 & MHCC97H | BALB/c nude mice | 30 mg/kg, i.p., for 15-20 days (in combination) | Strong growth inhibition in combination with CB-839. | [9] |
| V-9302 | Clear Cell Renal Cell Carcinoma | - | In vivo model | - | Significantly suppressed tumor growth. | [11] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol is based on the published study on this compound.[5]
1. Cell Culture:
-
A549 human NSCLC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female BALB/c nude mice, 4-6 weeks old, are used.
-
Animals are allowed to acclimatize for at least one week before the study begins.
3. Tumor Implantation:
-
A549 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
Each mouse is subcutaneously injected with 5 x 10^6 A549 cells in a volume of 100 µL into the right flank.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
5. Drug Preparation and Administration:
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For in vivo administration, this stock is further diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline.[10]
-
Dosing:
-
Treatment Group 1: 25 mg/kg this compound.
-
Treatment Group 2: 50 mg/kg this compound.
-
Control Group: Vehicle only.
-
-
Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection every two days for a total of 3 weeks.
6. Efficacy Evaluation and Endpoint Analysis:
-
Tumor Volume: Continue to measure tumor volume every 2-3 days.
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
-
Endpoint: At the end of the 3-week treatment period, mice are euthanized. Tumors are excised, weighed, and photographed.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Immunohistochemistry (IHC): A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for IHC analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and pS6 (mTOR pathway activity).[3]
Protocol 2: General Protocol for Evaluating ASCT2 Inhibitors (e.g., V-9302) in a Colorectal Cancer Xenograft Model
This protocol is a generalized procedure based on studies with V-9302.[3][10]
1. Cell Culture:
-
HCT-116 or HT29 human colorectal cancer cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Animal Model:
-
Female athymic nude mice, 4-6 weeks old.
3. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 HCT-116 or HT29 cells in 100 µL of a 1:1 PBS/Matrigel mixture into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth as described in Protocol 1.
-
Initiate treatment when tumors reach an average volume of 150-200 mm³.
5. Drug Preparation and Administration:
-
V-9302 Formulation: Prepare a solution of V-9302 in a suitable vehicle. A commonly used vehicle for intraperitoneal injection is a formulation of DMSO, PEG300, Tween-80, and saline.[10]
-
Dosing:
-
Treatment Group: 75 mg/kg V-9302.
-
Control Group: Vehicle only.
-
-
Administration: Administer the solutions via i.p. injection daily for 21 days.
6. Efficacy Evaluation and Endpoint Analysis:
-
Monitor tumor volume and body weight as described in Protocol 1.
-
At the study endpoint, collect tumors for weight measurement and further analysis (e.g., Western blot or IHC for p-AKT, pS6, and cleaved caspase-3).[3]
Visualization of Mechanisms and Workflows
Caption: Signaling pathway of this compound action.
References
- 1. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 2. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 11. Targeting of the glutamine transporter SLC1A5 induces cellular senescence in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASCT2 Inhibition in Animal Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on published data for the well-characterized ASCT2 inhibitor, V-9302 . At the time of writing, specific dosage and protocol information for a compound designated "Asct2-IN-2" is not publicly available. V-9302 is presented here as a representative and potent ASCT2 inhibitor to guide preclinical research. Researchers should independently validate these protocols for their specific molecule of interest.
Introduction
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent amino acid transporter with a critical role in cancer cell metabolism. ASCT2 is a primary transporter of glutamine, an essential amino acid that fuels various anabolic processes, supports redox balance, and contributes to cell signaling pathways vital for tumor growth and survival.[1][2][3] Upregulation of ASCT2 is observed in numerous cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[4][5]
This document provides a detailed overview of the preclinical application of ASCT2 inhibitors, using V-9302 as a model compound, for in vivo animal studies. It includes dosage information, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the dosage and administration of the ASCT2 inhibitor V-9302 in preclinical animal models as reported in the scientific literature.
| Compound | Animal Model | Cell Line Xenograft | Dosage | Administration Route | Frequency | Duration | Reference |
| V-9302 | Athymic Nude Mice | HCT-116 (colorectal) | 75 mg/kg | Intraperitoneal (i.p.) | Daily | 21 days | [1][2] |
| V-9302 | Athymic Nude Mice | HT29 (colorectal) | 75 mg/kg | Intraperitoneal (i.p.) | Daily | 21 days | [1][2] |
| V-9302 | Athymic Nude Mice | Patient-Derived Xenograft (PDX) | 75 mg/kg | Intraperitoneal (i.p.) | Daily | 31 days | [1] |
| V-9302 | BALB/c Nude Mice | SNU398 & MHCC97H (liver) | 30 mg/kg | Intraperitoneal (i.p.) | Daily | 15-20 days | [2] |
| V-9302 | C57BL/6 & BALB/c Mice | EO771 & 4T1 (breast) | 75 mg/kg | Intraperitoneal (i.p.) | Not Specified | 2 weeks | [6] |
Signaling Pathway
Inhibition of ASCT2 disrupts glutamine uptake, which has significant downstream consequences on cancer cell signaling, primarily through the mTOR pathway. Glutamine is crucial for the activation of mTORC1, a master regulator of cell growth and proliferation.[2][5][7]
Experimental Protocols
This section outlines a general protocol for evaluating the in vivo efficacy of an ASCT2 inhibitor using a subcutaneous xenograft mouse model.
Materials
-
ASCT2 inhibitor (e.g., V-9302)
-
Vehicle solution (e.g., sterile saline, DMSO/PEG300/Tween-80/saline formulation)
-
Cancer cell line of interest
-
6-8 week old immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional, for some cell lines)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal housing and care facilities compliant with institutional guidelines
Experimental Workflow
Detailed Methodology
-
Animal Handling and Acclimation:
-
House mice in a pathogen-free environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the ASCT2 inhibitor solution. For V-9302, a formulation of DMSO, PEG300, Tween-80, and saline has been used.[5] The final concentration should be calculated based on the desired dosage (e.g., 75 mg/kg) and the average weight of the mice.
-
Prepare the vehicle control using the same solvent mixture without the inhibitor.
-
Administer the prepared solutions via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week. Significant body weight loss may indicate toxicity.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
-
Endpoint Analysis (Optional):
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis of proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
-
Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein extraction and western blot analysis of signaling pathway components (e.g., p-mTOR, p-S6K).
-
Metabolomics: Snap-freeze tumor tissue for analysis of intracellular amino acid levels and other metabolites.
-
Conclusion
Targeting ASCT2-mediated glutamine metabolism is a promising strategy in oncology. The protocols and data presented here, using V-9302 as a representative inhibitor, provide a solid foundation for the preclinical in vivo evaluation of novel ASCT2 inhibitors. Careful experimental design, adherence to ethical animal handling practices, and thorough endpoint analysis are crucial for obtaining robust and reproducible results. Researchers are encouraged to adapt these general guidelines to their specific research questions and the characteristics of their proprietary compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCT2 is a major contributor to serine uptake in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 5. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. embopress.org [embopress.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Asct2-IN-2: A Potent Inhibitor of Glutamine Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a crucial nutrient for rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for biosynthesis and energy production. The alanine-serine-cysteine transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a primary transporter of glutamine in many cancer types.[1][2] Its overexpression is linked to poor prognosis in various cancers, making it an attractive therapeutic target.[2][3] Asct2-IN-2 and similar small molecule inhibitors are competitive antagonists of ASCT2, effectively blocking glutamine uptake and thereby inducing cancer cell death and inhibiting tumor growth.[2] These application notes provide an overview of the mechanism of action of ASCT2 inhibitors and detailed protocols for evaluating their efficacy. While "this compound" is used here as a representative name, the data and protocols are based on well-characterized ASCT2 inhibitors like V-9302.
Mechanism of Action
ASCT2 is a sodium-dependent transporter that mediates the exchange of neutral amino acids across the cell membrane.[4][5] In cancer cells, ASCT2 is pivotal for importing glutamine to fuel various metabolic pathways essential for their growth and survival.[1] Inhibition of ASCT2 leads to a cascade of downstream effects, including:
-
Metabolic Stress: Depletion of intracellular glutamine disrupts the tricarboxylic acid (TCA) cycle, leading to reduced ATP production and increased reactive oxygen species (ROS).[6][7][8]
-
Inhibition of mTORC1 Signaling: Glutamine uptake is critical for the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation.[9][10] Blocking this pathway leads to cell cycle arrest.[9][11]
-
Induction of Autophagy and Apoptosis: The cellular stress induced by glutamine deprivation can trigger autophagy and programmed cell death (apoptosis).[2][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for a representative ASCT2 inhibitor, V-9302, which serves as a surrogate for this compound.
Table 1: In Vitro Efficacy of the ASCT2 Inhibitor V-9302
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [2][11][12][13] |
| EC50 (Cell Viability) | Colorectal Cancer Cells | ~9-15 µM | [11] |
Table 2: In Vivo Efficacy of the ASCT2 Inhibitor V-9302
| Animal Model | Treatment | Outcome | Reference |
| HCT-116 & HT29 Xenografts | 75 mg/kg, i.p., daily for 21 days | Prevented tumor growth | [2] |
| SNU398 & MHCC97H Xenografts (Combination with CB-839) | 30 mg/kg, i.p., for 15-20 days | Strong inhibition of tumor growth | [2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of ASCT2 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other ASCT2 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium.[14]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][15]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[14]
Glutamine Uptake Assay (Radiolabeled Glutamine)
This assay directly measures the inhibition of glutamine transport into cells.
Materials:
-
24-well plates
-
Cancer cell lines
-
HEPES-buffered saline (HBS)
-
This compound
-
[³H]-L-glutamine
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH)
-
Scintillation counter and vials
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Wash the cells twice with pre-warmed HBS.
-
Pre-incubate the cells with various concentrations of this compound in HBS for 10-15 minutes at 37°C.
-
Add [³H]-L-glutamine (e.g., 0.3 µCi/mL) to each well and incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.[10]
-
To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample, determined by a BCA assay.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol assesses the effect of ASCT2 inhibition on the mTOR signaling pathway.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 6 hours).[10]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. For mTOR (a large protein), a lower percentage gel (e.g., 6-7.5%) and extended transfer time may be required.[17]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) in the outward-facing conformation | eLife [elifesciences.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]
- 10. ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KE [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting ASCT2 in Combination Cancer Therapies
Introduction
The amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), encoded by the SLC1A5 gene, has emerged as a critical mediator of metabolic reprogramming in cancer.[1][2] ASCT2 is a primary transporter of glutamine, an amino acid essential for the rapid proliferation and survival of cancer cells.[3][4][5] Glutamine serves as a key substrate for anaplerosis to fuel the TCA cycle, a nitrogen source for nucleotide and protein synthesis, and a precursor for the major cellular antioxidant, glutathione (GSH).[5][6][7] Due to this central role, many cancers exhibit "glutamine addiction" and upregulate ASCT2 expression, which often correlates with poor prognosis.[2][4]
Targeting ASCT2 presents a promising therapeutic strategy to disrupt cancer cell metabolism.[1][5][8] Small molecule inhibitors designed to block ASCT2-mediated glutamine transport can induce metabolic stress, inhibit cell growth, and promote apoptosis.[4][5] Preclinical studies have demonstrated that the efficacy of ASCT2 inhibition can be significantly enhanced when combined with other therapeutic modalities, including conventional chemotherapy, targeted agents, and other metabolic inhibitors. This approach aims to exploit the metabolic vulnerabilities created by glutamine deprivation to increase sensitivity to a partner drug.
These application notes provide a summary of preclinical data and detailed protocols for investigating the combination of ASCT2 inhibitors with other cancer therapies. While the specific inhibitor "Asct2-IN-2" is not detailed in the available scientific literature, the principles, data, and protocols described herein are based on other well-characterized ASCT2 inhibitors and are broadly applicable for the preclinical evaluation of any novel ASCT2-targeting compound.
Combination Strategies and Preclinical Data
The inhibition of ASCT2 creates a state of metabolic vulnerability that can be exploited by various classes of anti-cancer agents. Below are summaries of preclinical findings for several combination strategies.
Combination with Chemotherapy
Depriving cancer cells of glutamine can impair their ability to manage the cytotoxic and oxidative stress induced by chemotherapy.
-
Synopsis : An anti-ASCT2 monoclonal antibody, KM8094, was tested in combination with the chemotherapeutic agent docetaxel in a gastric cancer xenograft model. The combination therapy resulted in significantly enhanced tumor growth inhibition compared to either agent used alone.[3] This suggests that blocking glutamine uptake sensitizes gastric cancer cells to the cytotoxic effects of docetaxel.
Combination with Targeted Therapy (EGFR Inhibitors)
A physical and functional link between ASCT2 and the Epidermal Growth Factor Receptor (EGFR) provides a rationale for combining their inhibitors.
-
Synopsis : In head and neck squamous cell carcinoma (HNSCC), ASCT2 was found to be physically associated with EGFR.[7] The anti-EGFR antibody cetuximab induces the internalization and downregulation of the EGFR-ASCT2 complex.[7] This leads to reduced glutamine uptake, decreased intracellular glutathione levels, and sensitization of cancer cells to reactive oxygen species (ROS)-induced apoptosis.[7] This unique mechanism suggests that EGFR-targeted antibodies can be combined with ROS-inducing therapies to exploit the ASCT2 co-targeting effect.
Combination with Metabolic Pathway Inhibitors
Simultaneously targeting multiple nodes within cancer metabolism can produce potent synergistic anti-tumor effects.
-
Synopsis 1 (Glutamine Synthetase Inhibition) : Some cancer cells can compensate for blocked glutamine uptake by synthesizing their own glutamine via glutamine synthetase (GS). In gastric cancer models, cells resistant to the ASCT2 inhibitor benzylserine (BenSer) were found to express high levels of GS. Combining BenSer with a GS inhibitor (methionine sulfoximine, MSO) significantly inhibited tumor growth in xenograft models more effectively than either agent alone.[9]
-
Synopsis 2 (Dietary Serine Starvation) : ASCT2 is also a major transporter of the amino acid L-serine in cancer cells.[10][11] In luminal breast cancer models, while ASCT2 knockout alone only modestly inhibited tumor growth, combining it with dietary serine starvation led to the regression of nearly all tumors.[10] This highlights the dual role of ASCT2 in transporting both glutamine and serine and suggests a combination strategy with dietary interventions or inhibitors of the serine synthesis pathway.
Combination with Autophagy Inhibitors
Cancer cells can respond to nutrient starvation, such as that induced by ASCT2 inhibition, by activating autophagy as a pro-survival mechanism.
-
Synopsis : Pharmacological blockade of ASCT2 with the inhibitor V-9302 was observed to elevate autophagy in cancer cells. Combining V-9302 with an autophagy inhibitor further decreased the viability of cancer cells, suggesting that blocking this survival response can enhance the efficacy of ASCT2-targeted therapy.[4]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical combination studies.
Table 1: ASCT2 Inhibitor in Combination with Chemotherapy
| Cancer Model | ASCT2 Inhibitor | Combination Agent | Key Quantitative Outcome |
|---|
| Gastric Cancer Xenograft (SNU-16) | KM8094 (10 mg/kg) | Docetaxel (5 or 10 mg/kg) | Enhanced tumor growth inhibition compared to single agents.[3] |
Table 2: ASCT2 Inhibitor in Combination with Metabolic Inhibitors/Dietary Restriction
| Cancer Model | ASCT2 Targeting Strategy | Combination Agent/Strategy | Key Quantitative Outcome |
|---|---|---|---|
| Gastric Cancer Xenograft (NUGC-3) | Benzylserine (BenSer) | Methionine Sulfoximine (MSO) | Significantly greater tumor growth inhibition with the combination compared to BenSer alone.[9] |
| Luminal Breast Cancer Xenograft | ASCT2 Knockout | Dietary Serine Starvation | Resulted in the regression of nearly all tumors.[10] |
Table 3: ASCT2 Inhibitor in Combination with Autophagy Inhibitors
| Cancer Model | ASCT2 Inhibitor | Combination Agent | Key Quantitative Outcome |
|---|
| In Vitro Cancer Cell Lines | V-9302 | Autophagy Inhibitor | Further decreased cell viability compared to V-9302 alone.[4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are generalized protocols that can be adapted to test a specific ASCT2 inhibitor (referred to as this compound) in combination with other therapies.
Protocol: In Vitro Cell Viability Assay (Combination Index)
This protocol determines if the combination of this compound and a partner drug is synergistic, additive, or antagonistic.
-
Cell Plating : Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation : Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Create a dose-response matrix where each drug is tested alone and in combination at various constant and non-constant ratios around their respective IC50 values.
-
Treatment : Add the drug dilutions to the cells. Include vehicle-only wells as a negative control.
-
Incubation : Incubate the plates for 72-120 hours, depending on the cell line's doubling time.
-
Viability Assessment : Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) for ATP content or PrestoBlue™ (Thermo Fisher) for metabolic activity.
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control for each condition.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol: In Vivo Xenograft Tumor Model
This protocol assesses the in vivo efficacy of the combination therapy.
-
Cell Preparation and Implantation :
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Partner Drug
-
Group 4: this compound + Partner Drug
-
-
-
Drug Administration : Administer the drugs according to a predetermined schedule, route (e.g., intraperitoneal injection, oral gavage), and dose. Monitor mouse body weight and general health throughout the study.
-
Endpoint and Tissue Collection :
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
Euthanize the mice and carefully excise the tumors.
-
Weigh the tumors and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for western blot or metabolomic analysis.
-
-
Data Analysis : Compare the average tumor volumes and weights between the treatment groups. Calculate the Tumor Growth Inhibition (TGI) for each group.
Protocol: Glutamine and Serine Uptake Assay
This protocol measures the direct inhibitory effect of this compound on its primary function.
-
Cell Plating : Seed cells in 24-well plates and allow them to grow to ~80-90% confluency.
-
Pre-incubation : Wash the cells twice with pre-warmed sodium-containing uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Inhibition : Add uptake buffer containing either vehicle or varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Uptake :
-
Remove the inhibitor-containing buffer.
-
Add uptake buffer containing a mixture of [³H]-L-Glutamine or [³H]-L-Serine and its unlabeled counterpart.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.
-
-
Wash : Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lysis and Scintillation Counting :
-
Lyse the cells with 0.1 M NaOH or 1% SDS.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Normalization : Determine the protein concentration in parallel wells using a BCA assay to normalize the uptake counts (CPM/µg protein).
-
Data Analysis : Plot the normalized uptake against the inhibitor concentration to determine the IC50 value.
References
- 1. The role of the glutamine transporter ASCT2 in antineoplastic therapy - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. An anti-ASCT2 monoclonal antibody suppresses gastric cancer growth by inducing oxidative stress and antibody dependent cellular toxicity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCT2 (SLC1A5) is an EGFR-associated protein that can be co-targeted by cetuximab to sensitize cancer cells to ROS-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the glutamine transporter ASCT2 in antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting of glutamine transporter ASCT2 and glutamine synthetase suppresses gastric cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCT2 is a major contributor to serine uptake in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCT2 is the primary serine transporter in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asct2-IN-2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solute carrier family 1 member 5 (SLC1A5), also known as Alanine, Serine, Cysteine Transporter 2 (Asct2), is a sodium-dependent amino acid transporter with a crucial role in cellular metabolism.[1][2][3] It is the primary transporter of glutamine in many cancer cells, which exhibit a heightened dependence on this amino acid for survival and proliferation, a phenomenon often termed "glutamine addiction".[2][4] Asct2 facilitates the uptake of glutamine, which serves as a key substrate for various metabolic pathways, including the tricarboxylic acid (TCA) cycle, nucleotide and protein synthesis, and redox homeostasis.[2][4]
This document provides detailed application notes and protocols for the use of Asct2 inhibitors in metabolic flux analysis. As specific data for a compound designated "Asct2-IN-2" is not publicly available, this document will utilize data and protocols established for other potent and selective Asct2 inhibitors, such as V-9302, to provide a representative framework for studying the metabolic effects of Asct2 inhibition. Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways, providing a detailed understanding of cellular metabolism.[5]
Application Notes
Mechanism of Action of Asct2 Inhibition
Asct2 inhibitors are competitive antagonists of the Asct2 transporter, blocking the uptake of glutamine and other neutral amino acids.[1][4] This disruption of glutamine import leads to a state of metabolic stress within the cell, characterized by:
-
Inhibition of Cell Growth and Proliferation: By depriving cancer cells of a critical nutrient, Asct2 inhibitors can attenuate their growth and proliferation.[2][4]
-
Induction of Apoptosis: Prolonged glutamine starvation can trigger programmed cell death.[2]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione. Reduced glutamine uptake can lead to an imbalance in cellular redox state.[4]
Applications in Metabolic Flux Analysis
Metabolic flux analysis with Asct2 inhibitors can be employed to:
-
Quantify the contribution of glutamine to various metabolic pathways.
-
Elucidate the metabolic reprogramming that occurs in cancer cells upon Asct2 inhibition.
-
Identify metabolic vulnerabilities that can be exploited for therapeutic purposes.
-
Assess the efficacy of Asct2 inhibitors in preclinical models.
Quantitative Data on Asct2 Inhibition
The following tables summarize the quantitative effects of Asct2 inhibition on cancer cell metabolism, based on studies using the potent Asct2 inhibitor V-9302.
Table 1: Effect of V-9302 on Glutamine Uptake and Cell Viability
| Cell Line | Cancer Type | V-9302 IC₅₀ (µM) for Glutamine Uptake | V-9302 Effect on Cell Viability | Reference |
| HCT116 | Colorectal Cancer | ~9.6 | Inhibition of proliferation | [4] |
| HT29 | Colorectal Cancer | Not specified | Reduced cell proliferation | [4] |
Table 2: Metabolic Changes Induced by V-9302 in Cancer Cells
| Metabolite | Pathway | Change upon V-9302 Treatment | Cell Line | Reference |
| Intracellular Glutamine | Glutamine Metabolism | Decrease | HCT116, HT29 | |
| Glutamate | Glutamine Metabolism | Decrease | HCT116, HT29 | |
| α-Ketoglutarate | TCA Cycle | Decrease | HCT116, HT29 | |
| ATP | Energy Metabolism | Decrease | HCT116, HT29 | |
| GSH/GSSG Ratio | Redox Homeostasis | Decrease | HCT116, HT29 | |
| Reactive Oxygen Species (ROS) | Oxidative Stress | Increase | HCT116, HT29 |
Experimental Protocols
Protocol 1: [¹³C₅, ¹⁵N₂]-Glutamine Tracing for Metabolic Flux Analysis
This protocol outlines the use of stable isotope-labeled glutamine to trace its metabolic fate in cancer cells treated with an Asct2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Asct2 inhibitor (e.g., V-9302)
-
DMEM without glucose and glutamine
-
[U-¹³C₅, ¹⁵N₂]-Glutamine
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing either the Asct2 inhibitor at the desired concentration or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Isotope Labeling:
-
Prepare labeling medium: DMEM supplemented with 10% dialyzed FBS, penicillin-streptomycin, and [U-¹³C₅, ¹⁵N₂]-Glutamine.
-
Aspirate the treatment medium and wash the cells once with PBS.
-
Add the labeling medium to the cells and incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection and quantification of labeled and unlabeled metabolites.
-
The mass isotopologue distributions (MIDs) of glutamine and its downstream metabolites (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates, amino acids) are determined.
-
-
Data Analysis:
-
Correct the raw MIDs for natural isotope abundance.
-
Calculate the fractional contribution of glutamine to the different metabolite pools.
-
Use metabolic flux analysis software (e.g., INCA) to estimate intracellular metabolic fluxes.
-
Visualizations
References
- 1. Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ASCT2 Inhibitors
Disclaimer: The following information is provided as a general guide for researchers working with ASCT2 inhibitors. The specific compound "Asct2-IN-2" is not widely documented in publicly available scientific literature. Therefore, the data and protocols provided are based on common characteristics of small molecule inhibitors used in biomedical research and should be adapted as necessary for your specific compound. Always consult the manufacturer's product data sheet for specific handling, solubility, and stability information for "this compound".
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving my ASCT2 inhibitor. What are the recommended solvents?
A1: Many small molecule inhibitors, particularly those with hydrophobic moieties, have limited aqueous solubility. For a typical ASCT2 inhibitor, we recommend the following tiered approach for solubilization:
-
Primary Recommendation: Start with a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Alternative Solvents: If DMSO is not suitable for your experimental system, other organic solvents like Ethanol or Dimethylformamide (DMF) can be tested.
-
Aqueous Buffers: For final dilutions into aqueous cell culture media or assay buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is critical to add the stock solution to the aqueous buffer with vigorous vortexing to prevent precipitation.
Troubleshooting Tip: If you observe precipitation when diluting your stock solution into an aqueous buffer, try the following:
-
Warm the aqueous buffer to 37°C before adding the inhibitor stock.
-
Increase the volume of the aqueous buffer to further dilute the inhibitor.
-
Use a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer to improve solubility.
Q2: My ASCT2 inhibitor appears to be unstable in solution. How can I improve its stability?
A2: The stability of your ASCT2 inhibitor in solution can be influenced by several factors, including the solvent, storage temperature, and pH.
-
Solvent Choice: Stock solutions in anhydrous DMSO are generally stable for extended periods when stored correctly. Aqueous solutions are typically much less stable.
-
Storage Conditions:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
pH Considerations: The stability of your inhibitor may be pH-dependent. If you suspect degradation in your experimental buffer, consider performing a stability study at different pH values.
Troubleshooting Tip: To assess the stability of your inhibitor in your experimental medium, you can perform a time-course experiment. Prepare your final working solution and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), test the activity of the solution in a functional assay. A decrease in activity over time indicates instability.
Q3: I am not observing the expected inhibitory effect on glutamine uptake in my cell-based assay. What could be the reason?
A3: Several factors could contribute to a lack of inhibitory effect:
-
Inhibitor Concentration: Ensure you are using a concentration that is appropriate for inhibiting ASCT2. The IC50 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Cell Line Expression of ASCT2: Confirm that your cell line expresses ASCT2 at a sufficient level. You can verify this by Western blot or qPCR.
-
Assay Conditions: The presence of high concentrations of other neutral amino acids that are also substrates for ASCT2 (e.g., serine, alanine) in your assay medium can competitively inhibit the uptake of your tracer substrate (e.g., radiolabeled glutamine) and mask the effect of your inhibitor.
-
Inhibitor Solubility/Stability: As discussed in Q1 and Q2, issues with solubility or stability can lead to a lower effective concentration of the inhibitor in your assay.
Quantitative Data Summary
The following table provides representative data for a hypothetical ASCT2 inhibitor. Note: This is example data and may not reflect the actual properties of "this compound".
| Parameter | Value | Solvent | Notes |
| Solubility | |||
| DMSO | ≥ 50 mg/mL | DMSO | Prepare stock solutions in this solvent. |
| Ethanol | ~10 mg/mL | Ethanol | Alternative solvent for stock solutions. |
| Water | < 0.1 mg/mL | Water | Poorly soluble in aqueous solutions. |
| Stability | |||
| Stock Solution (in DMSO) | Stable for 6 months at -20°C | DMSO | Avoid repeated freeze-thaw cycles. |
| Aqueous Solution (in PBS) | Degrades significantly within 24 hours at 37°C | PBS | Prepare fresh for each experiment. |
| Biological Activity | |||
| IC50 (Glutamine Uptake) | 5 - 20 µM | Varies by cell line | Determined by a competitive uptake assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of the ASCT2 inhibitor powder (e.g., 1 mg) using an analytical balance.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. (Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Glutamine Uptake Assay
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-HEPES buffer). Pre-incubate the cells with varying concentrations of the ASCT2 inhibitor (prepared by diluting the stock solution in the assay buffer) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the uptake solution containing a radiolabeled substrate (e.g., [3H]-L-glutamine) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Visualizations
Technical Support Center: In Vivo Efficacy of ASCT2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ASCT2 inhibitors in in vivo experiments. While the specific compound "Asct2-IN-2" is not widely documented, the principles and guidance provided here are applicable to potent and selective ASCT2 inhibitors, with specific examples drawn from published research on compounds like V-9302 and others.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ASCT2 inhibitors in vivo?
ASCT2 (Alanine-Serine-Cysteine Transporter 2), also known as SLC1A5, is the primary transporter of glutamine into cancer cells.[1][2] Many cancer cells exhibit "glutamine addiction," relying on a high uptake of glutamine for survival and proliferation.[3] ASCT2 inhibitors block this glutamine uptake, leading to metabolic stress.[3] This disruption can inhibit cell growth, induce apoptosis (programmed cell death), and increase oxidative stress, ultimately leading to anti-tumor effects in vivo.[2][4]
Q2: I am not observing the expected anti-tumor efficacy with my ASCT2 inhibitor. What are the potential reasons?
Several factors could contribute to a lack of in vivo efficacy:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or low bioavailability, preventing it from reaching the tumor at a sufficient concentration.
-
Compound Stability and Solubility: The inhibitor may be unstable in the formulation or have low solubility, leading to inconsistent dosing.
-
Target Engagement: The administered dose might be insufficient to achieve the necessary level of ASCT2 inhibition within the tumor tissue.
-
Tumor Model Resistance: The chosen cancer cell line or xenograft model may not be highly dependent on ASCT2 for glutamine uptake. Some tumors have alternative glutamine sources or metabolic pathways.
-
Off-Target Effects: Some compounds initially identified as ASCT2 inhibitors have been shown to have off-target effects on other amino acid transporters like SNAT2 and LAT1, which could complicate the interpretation of results.[5]
Q3: How can I improve the solubility and stability of my ASCT2 inhibitor for in vivo administration?
For preclinical in vivo studies, proper formulation is critical. If you are encountering solubility issues, consider the following:
-
Vehicle Selection: Experiment with different biocompatible solvents and excipients. Common vehicles for in vivo studies include solutions with DMSO, polyethylene glycol (PEG), and Tween 80.
-
pH Adjustment: The solubility of your compound may be pH-dependent. Adjusting the pH of the formulation buffer could improve solubility.
-
Salt Forms: If applicable, consider using a different salt form of your compound, which may have improved solubility and stability.
-
Regular Preparation: Prepare fresh formulations regularly to avoid degradation, especially if the stability of the compound in the vehicle is unknown.
Q4: What are the key biomarkers to assess ASCT2 inhibitor activity in vivo?
To confirm that your ASCT2 inhibitor is hitting its target and having the desired biological effect, consider measuring the following biomarkers in your tumor samples:
-
Glutamine Levels: A direct measurement of reduced intracellular glutamine in the tumor tissue.
-
mTOR Pathway Signaling: Inhibition of ASCT2 can disrupt leucine influx and subsequently inhibit the mTOR signaling pathway.[6] Assessing the phosphorylation status of mTOR targets like S6K1 can be a useful indicator of pathway inhibition.[7]
-
Apoptosis Markers: An increase in markers of apoptosis, such as cleaved caspase-3, can indicate that the inhibitor is inducing cell death in the tumor.[1]
-
Proliferation Markers: A decrease in proliferation markers like Ki67 suggests that the inhibitor is successfully slowing down tumor cell division.[1]
-
Oxidative Stress Markers: Increased levels of reactive oxygen species (ROS) or markers like oxidized glutathione (GSSG) can indicate that the inhibitor is inducing oxidative stress.[2][8]
Troubleshooting Guides
Problem: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing | Perform a dose-response study to determine the optimal dose for your specific tumor model. |
| Poor Bioavailability | Conduct pharmacokinetic studies to assess the concentration of the inhibitor in plasma and tumor tissue over time. |
| Formulation Issues | Re-evaluate the formulation for solubility and stability. Test different vehicles and preparation methods. |
| Resistant Tumor Model | Screen a panel of cancer cell lines in vitro to identify those most sensitive to your ASCT2 inhibitor before initiating in vivo studies. |
Problem: Toxicity or Adverse Effects in Animal Models
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Evaluate the specificity of your inhibitor against other amino acid transporters. |
| High Dosage | Reduce the dose or dosing frequency. Consider a dose-escalation study to find the maximum tolerated dose (MTD). |
| Vehicle Toxicity | Run a control group with the vehicle alone to assess its contribution to any observed toxicity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Selected ASCT2 Inhibitors
| Compound | Animal Model | Dose | Tumor Growth Inhibition | Reference |
| Unnamed [I] | A549 Xenograft | 25 mg/kg | 65% | [8] |
| Unnamed [II] | A549 Xenograft | 25 mg/kg | 70% | [8] |
| shASCT2 | BxPC-3 Xenograft | N/A | Significant inhibition | [1] |
Table 2: Pharmacokinetic Parameters of Selected ASCT2 Inhibitors in Rats (10 mg/kg, i.p.)
| Compound | Half-life (t½) | Mean Residence Time (MRT) | Reference |
| Unnamed [I] | 19.41 h | 20.73 h | [8] |
| Unnamed [II] | 9.41 h | 13.69 h | [8] |
| V-9302 | 5.22 h | 4.70 h | [8] |
Experimental Protocols
General Protocol for In Vivo Xenograft Study
-
Cell Culture: Culture the selected cancer cell line (e.g., A549, BxPC-3) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Randomize mice into control and treatment groups.
-
Formulation Preparation: Prepare the ASCT2 inhibitor in a suitable vehicle.
-
Dosing: Administer the inhibitor at the predetermined dose and schedule (e.g., intraperitoneal injection daily). The control group receives the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream biomarker analysis (e.g., IHC for Ki67 and cleaved caspase-3, western blot for mTOR pathway proteins, metabolomics for glutamine levels).
Visualizations
Caption: ASCT2-mediated glutamine uptake and its role in cancer cell proliferation.
Caption: A typical experimental workflow for in vivo efficacy studies of an ASCT2 inhibitor.
Caption: A logical flowchart for troubleshooting suboptimal in vivo efficacy.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 6. Critical role of ASCT2-mediated amino acid metabolism in promoting leukaemia development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCT2 inhibitors show utility in resistant NSCLC models | BioWorld [bioworld.com]
Overcoming resistance to Asct2-IN-2 in cancer cells
Disclaimer: The following technical support guide for "Asct2-IN-2" is based on the general scientific understanding of ASCT2 inhibitors and mechanisms of resistance. As of the last update, specific public data for a compound named "this compound" is not available. The information, protocols, and data presented here are compiled from research on other well-characterized ASCT2 inhibitors and should be adapted and verified for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Alanine, Serine, Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). ASCT2 is the primary transporter of glutamine into many cancer cells.[1][2][3] By blocking ASCT2, this compound prevents the uptake of glutamine, a critical nutrient for cancer cell growth and proliferation.[4][5] This leads to a state of metabolic stress, which can inhibit cell growth, induce apoptosis (programmed cell death), and increase oxidative stress.[1][6]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is likely to be most effective in cancer cell lines that exhibit high expression of ASCT2 and are highly dependent on external glutamine for their survival and growth, a state often referred to as "glutamine addiction".[2][7] Various cancers, including certain types of non-small cell lung cancer, breast cancer, prostate cancer, and pancreatic cancer, have been shown to overexpress ASCT2.[7][8][9][10]
Q3: What are the known off-target effects of other ASCT2 inhibitors that I should be aware of?
It is crucial to be aware of potential off-target effects, as observed with other molecules. For instance, the compound V-9302, initially reported as a specific ASCT2 inhibitor, was later found to also inhibit other amino acid transporters such as SNAT2 (SLC38A2) and LAT1 (SLC7A5).[8] Another inhibitor, GPNA, is known to be non-specific and can block other glutamine transporters.[1][8] When using any novel inhibitor like this compound, it is advisable to perform counter-screening against other related transporters to confirm its specificity.
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line.
-
Possible Cause 1: Low ASCT2 expression.
-
Troubleshooting Step: Verify the expression level of ASCT2 in your cell line at the protein level using Western blotting or flow cytometry. Compare your results with published data for that cell line or with a positive control cell line known to have high ASCT2 expression.
-
-
Possible Cause 2: Intrinsic resistance through metabolic plasticity.
-
Troubleshooting Step: The cancer cells may not be "addicted" to glutamine. They might have the metabolic flexibility to utilize other nutrients or synthesize glutamine endogenously. Consider performing a metabolic flux analysis to understand the metabolic profile of your cells. Assess the expression of glutamine synthetase (GS), which allows cells to produce their own glutamine.[9]
-
-
Possible Cause 3: Compensatory upregulation of other amino acid transporters.
-
Possible Cause 4: Suboptimal experimental conditions.
-
Troubleshooting Step: Ensure that the concentration of this compound and the treatment duration are appropriate for your cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Problem 2: My Western blot for ASCT2 is showing multiple bands or no band at all.
-
Possible Cause 1: Glycosylation of ASCT2.
-
Troubleshooting Step: ASCT2 is a glycoprotein, and its molecular weight can vary depending on the glycosylation state, which can result in multiple or smeared bands on a Western blot.[11][12][13] The expected molecular weight for the non-glycosylated form is around 55-60 kDa, while the glycosylated form can appear at 70-80 kDa.[12][13] To confirm, you can treat your cell lysate with an enzyme like PNGase F to remove N-linked glycans, which should result in a single band at the lower molecular weight.[13][14]
-
-
Possible Cause 2: Antibody issues.
-
Troubleshooting Step: Ensure you are using an antibody validated for the application (e.g., Western blotting) and the species you are working with. Use a positive control cell lysate known to express ASCT2. Refer to the antibody datasheet for recommended dilutions and blocking conditions.[12][13][14][15]
-
-
Possible Cause 3: Low protein expression.
-
Troubleshooting Step: If you are expecting low ASCT2 expression, you may need to load more protein on your gel or use a more sensitive detection reagent.
-
Problem 3: I am observing conflicting results between my cell viability assay and my glutamine uptake assay.
-
Possible Cause 1: Short-term vs. long-term effects.
-
Troubleshooting Step: A glutamine uptake assay measures an acute effect of the inhibitor, which might be immediate. A cell viability assay, on the other hand, measures the cumulative effect over a longer period (e.g., 24-72 hours). It's possible that while glutamine uptake is inhibited, the cells can survive for some time on their internal nutrient stores or through compensatory mechanisms. A time-course experiment for the viability assay is recommended.
-
-
Possible Cause 2: this compound has cytostatic rather than cytotoxic effects.
-
Troubleshooting Step: this compound might be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). In this case, you would see a reduction in cell number over time compared to the control, but not necessarily a large increase in cell death markers. Consider performing a cell cycle analysis or a colony formation assay to assess the long-term effects on proliferation.
-
Quantitative Data
The following tables provide example data from studies on various ASCT2 inhibitors. This data can serve as a reference for what to expect in your own experiments.
Table 1: Example IC50 Values of ASCT2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Compound 2 | 0.34 | [16] |
| HTB-26 | Breast Cancer | Compound 1 | 10-50 | [16] |
| PC-3 | Pancreatic Cancer | Compound 1 | 10-50 | [16] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10-50 | [16] |
| A549 | Non-Small Cell Lung Cancer | Compound [I] | 19.2 | [17] |
| HEK-293 | (for hASCT2) | Compound [II] | 3.5 | [17] |
| Multiple CRC cell lines | Colorectal Cancer | V-9302 | 9-15 | [1] |
| MDA-MB-231 | Breast Cancer | C118P | 9.35 (nM) | [18] |
Table 2: Example Effects of ASCT2 Inhibition on Metabolic Parameters
| Cell Line | Treatment | Glutamine Consumption | α-Ketoglutarate Production | ATP Generation | Reference |
| HCT116 | ASCT2 depletion | Significantly inhibited | Decreased by ~40% | Inhibited | [19] |
| BE-2C | ASCT2 depletion | Significantly inhibited | Decreased by ~40% | Inhibited | [19] |
| T98G | ASCT2 depletion | Significantly inhibited | Decreased by ~40% | Inhibited | [19] |
| Pancreatic Cancer Cells | ASCT2 shRNA | Decreased | Decreased | Decreased | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Western Blotting for ASCT2 Expression
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ASCT2 (refer to manufacturer's datasheet for dilution) overnight at 4°C.[12][13][14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
3. Glutamine Uptake Assay
-
Cell Seeding: Seed cells in a 24-well or 96-well plate and grow to confluence.
-
Washing: Wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-HEPES).
-
Inhibition: Pre-incubate the cells with this compound or a vehicle control for a specified time (e.g., 15-30 minutes).
-
Uptake: Add a solution containing a known concentration of L-glutamine and a tracer amount of [3H]-L-glutamine. Incubate for a short period (e.g., 5-15 minutes) at 37°C.[1][4]
-
Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration in each well.
Signaling Pathways and Resistance Mechanisms
Below are diagrams illustrating key concepts related to this compound action and resistance.
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the glutamine transporter ASCT2 in antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. ASCT2 (SLC1A5)-dependent glutamine uptake is involved in the progression of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real‐Time Tracking of ASCT2‐Mediated Glutamine Uptake in Living Tumors With a Bioorthogonal Bioluminescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]
- 7. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 9. Targeting of glutamine transporter ASCT2 and glutamine synthetase suppresses gastric cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ASCT2 (V501) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. ASCT2 (D7C12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. ASCT2 Polyclonal Antibody (PA5-50527) [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. ASCT2 inhibitors show utility in resistant NSCLC models | BioWorld [bioworld.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: ASCT2-IN-2 (V-9302) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ASCT2-IN-2 (commonly known as V-9302) in in vivo experiments. As a potent inhibitor of the amino acid transporter ASCT2, V-9302 is a valuable tool in cancer metabolism research. This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their studies.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo studies with this compound (V-9302).
Issue 1: Poor Solubility and Formulation Instability
-
Question: My this compound (V-9302) solution is precipitating or appears unstable. What are the recommended formulation strategies for in vivo delivery?
-
Answer: this compound (V-9302) is known to have poor water solubility, which can present a challenge for in vivo administration.[1][2] Several formulation strategies have been successfully employed in preclinical studies to overcome this issue. It is crucial to prepare fresh solutions for each experiment.
Recommended Formulations:
-
For Intraperitoneal (i.p.) Injection:
-
A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] When preparing this formulation, it is critical to add the solvents sequentially and ensure the solution is clear before adding the next component.
-
Another option is to prepare a suspension in Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be made by evenly mixing the compound in a CMC-Na solution.[4]
-
A solution of 20% SBE-β-CD in saline can also be used to create a suspension for i.p. injection.[5]
-
Troubleshooting Tips:
-
If precipitation occurs upon dilution with aqueous solutions like PBS, this is a known characteristic of the compound.[4][6] Using a well-established vehicle formulation as described above is recommended.
-
Sonication can aid in the dissolution of V-9302 in DMSO.[3]
-
For all formulations, it is advisable to prepare them fresh before each administration to ensure stability and consistent dosing.
-
Issue 2: Lack of In Vivo Efficacy or Inconsistent Results
-
Question: I am not observing the expected tumor growth inhibition with this compound (V-9302) in my xenograft model. What are the potential reasons and how can I troubleshoot this?
-
Answer: Several factors can contribute to a lack of efficacy in vivo. These can range from the experimental model to the administration protocol.
Potential Causes and Solutions:
-
Suboptimal Dosing: The effective dose of V-9302 can vary between tumor models. Studies have reported a range of doses, typically from 30 mg/kg to 75 mg/kg, administered daily via intraperitoneal injection.[5][7][8] It may be necessary to perform a dose-response study to determine the optimal dose for your specific cell line-derived or patient-derived xenograft model.
-
Tumor Model Specifics: The sensitivity of cancer cells to ASCT2 inhibition varies.[7] It is recommended to confirm the expression of ASCT2 in your chosen cell line and its dependence on glutamine for proliferation through in vitro assays before initiating in vivo studies.
-
Administration Schedule: Consistent daily administration is often crucial for maintaining therapeutic levels of the inhibitor.[7][8] Ensure a strict and consistent dosing schedule.
-
Off-Target Effects: Research suggests that V-9302 may also inhibit other amino acid transporters, such as SNAT2 and LAT1.[9][10] The overall anti-tumor effect may be a result of inhibiting multiple transporters. Understanding the expression levels of these transporters in your model system could provide insights into the observed efficacy.
-
Animal Health: Monitor the general health of the animals. Significant weight loss or other signs of toxicity can impact tumor growth and response to treatment. While one study reported no significant difference in plasma glucose levels in mice chronically exposed to V-9302, it's important to monitor for any adverse effects.[6][7]
-
Issue 3: Concerns about Off-Target Effects
-
Question: I am aware that this compound (V-9302) may have off-target effects. How should I interpret my results, and are there any control experiments I can perform?
-
Answer: It is crucial to acknowledge the potential for off-target effects when interpreting data from studies using V-9302. Studies have shown that V-9302 can also inhibit the amino acid transporters SNAT2 and LAT1.[9][10]
Interpretation and Control Strategies:
-
Acknowledge Multi-Target Inhibition: When discussing your results, it is important to consider that the observed phenotype may be a consequence of inhibiting ASCT2, SNAT2, and LAT1, leading to a broader disruption of amino acid homeostasis.[9]
-
Genetic Knockdown/Knockout Models: The most rigorous control is to compare the effects of V-9302 in your model with the effects of genetically silencing ASCT2 (e.g., using shRNA or CRISPR/Cas9). This can help to dissect the specific contribution of ASCT2 inhibition to the observed phenotype.[11][12]
-
Use of Other Inhibitors: If available, comparing the effects of V-9302 with other, more specific inhibitors of ASCT2, SNAT2, or LAT1 can help to delineate the roles of each transporter. However, it is worth noting that other inhibitors like GPNA also have limitations in terms of potency and selectivity.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended route of administration for this compound (V-9302) in mice?
-
Q2: What is a typical dosage and treatment duration for in vivo studies with V-9302?
-
Q3: What are the known downstream signaling pathways affected by ASCT2 inhibition with V-9302?
-
A3: Inhibition of ASCT2 with V-9302 has been shown to impact several key cellular pathways:
-
mTOR Signaling: ASCT2 inhibition leads to decreased mTOR activity, which is a central regulator of cell growth and proliferation.[7][13][14]
-
Oxidative Stress: V-9302 treatment can induce oxidative stress in cancer cells by depleting intracellular glutamine, which is a precursor for the antioxidant glutathione (GSH).[7][15][16]
-
Autophagy: Increased levels of autophagy are often observed following V-9302 treatment, likely as a cellular response to nutrient deprivation.[7][17]
-
-
-
Q4: Are there any known adverse effects of V-9302 in mice?
-
A4: Existing studies have not reported significant acute toxicity at therapeutic doses. One study noted that chronic exposure to 75 mg/kg/day of V-9302 did not significantly alter plasma glucose levels, although a slight decrease in plasma glutamine was observed.[6][7] As with any experimental compound, it is essential to monitor animal weight and overall health throughout the study.
-
-
Q5: Can this compound (V-9302) be used in combination with other therapies?
-
A5: Yes, preclinical studies have explored the combination of V-9302 with other therapeutic agents. For example, combining V-9302 with an autophagy inhibitor has been shown to further decrease the viability of sensitive cancer cells.[7] Additionally, combining V-9302 with the glutaminase inhibitor CB-839 has demonstrated strong growth inhibition in liver cancer xenograft models.[5]
-
Quantitative Data Summary
The following table summarizes the in vivo efficacy of various ASCT2 inhibitors in different cancer models.
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| V-9302 | HCT-116 & HT29 Colorectal Cancer Xenografts | Athymic Nude Mice | 75 mg/kg/day, i.p. for 21 days | Prevented tumor growth compared to vehicle. | [7] |
| V-9302 | Patient-Derived Colorectal Cancer Xenograft (KRASG12V) | Athymic Nude Mice | 75 mg/kg/day, i.p. for 31 days | Reduction in tumor volume compared to vehicle. | [7] |
| V-9302 | SNU398 & MHCC97H Liver Cancer Xenografts (in combination with CB-839) | BALB/c Nude Mice | 30 mg/kg, i.p. | Strong growth inhibition in combination. | [5] |
| V-9302 | A549 Lung Cancer Xenograft | Not Specified | 25 mg/kg | 29% TGI | [7] |
| 20k | A549 Lung Cancer Xenograft | Not Specified | 25 mg/kg | 65% TGI | [7] |
| 25e | A549 Lung Cancer Xenograft | Not Specified | 25 mg/kg | 70% TGI | [7] |
| C118P | MDA-MB-231 Breast Cancer Xenograft | Nude Mice | 50 mg/kg, i.v. | Significantly inhibited tumor growth. | [18] |
Experimental Protocols
Detailed Methodology for a Xenograft Efficacy Study with this compound (V-9302)
This protocol provides a representative example of an in vivo efficacy study using a cell line-derived xenograft model.
1. Cell Culture and Implantation:
- Culture the chosen cancer cell line (e.g., HCT-116) under standard conditions.
- Harvest cells during the exponential growth phase.
- Resuspend the cells in a suitable medium (e.g., RPMI 1640) or a mixture with Matrigel to enhance tumor engraftment.
- Subcutaneously inject 2 x 106 cells in a volume of 0.2 mL into the flank of 6-week-old female athymic nude mice.
2. Tumor Growth Monitoring and Animal Randomization:
- Allow tumors to become palpable.
- Measure tumor volume regularly (e.g., every other day) using calipers. Calculate tumor volume using the formula: Volume = (length × width2) / 2.
- Once tumors reach a predetermined size (e.g., 100 mm3), randomize the mice into treatment and control groups (n=10 mice per group).
3. Formulation and Administration of V-9302:
- Formulation: Prepare a fresh solution of V-9302 daily. For a 75 mg/kg dose, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used. Ensure the final concentration allows for an appropriate injection volume (e.g., 100-200 µL).
- Administration: Administer V-9302 or the vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).
4. Efficacy and Toxicity Monitoring:
- Continue to measure tumor volumes throughout the treatment period.
- Monitor animal body weight and general health status to assess toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis.
5. Pharmacodynamic and Biomarker Analysis:
- To assess target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of V-9302. Tumors can be harvested at a specified time point (e.g., 4 hours post-dose) for analysis.
- Immunohistochemistry (IHC): Analyze tumor tissue for biomarkers of ASCT2 inhibition, such as decreased phosphorylation of S6 (pS6) as a readout for mTOR pathway inhibition, and increased cleaved caspase-3 as a marker of apoptosis.[7]
- Metabolomics: Perform metabolomic analysis on tumor tissue to confirm the impact on glutamine metabolism.[7]
- PET Imaging: Non-invasive PET imaging with [18F]-4F-glutamine can be used to visualize and quantify the inhibition of glutamine uptake in tumors in response to V-9302 treatment.[3][7]
Visualizations
Signaling Pathways Affected by ASCT2 Inhibition
Caption: ASCT2 inhibition by V-9302 blocks glutamine uptake, leading to mTOR inactivation, increased oxidative stress, and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of this compound (V-9302) in a xenograft mouse model.
References
- 1. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-delivery of 2-Deoxyglucose and a glutamine metabolism inhibitor V9302 via a prodrug micellar formulation for synergistic targeting of metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An anti-ASCT2 monoclonal antibody suppresses gastric cancer growth by inducing oxidative stress and antibody dependent cellular toxicity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]
- 17. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Toxicity of ASCT2 Inhibitors in Animal Models
Welcome to the technical support center for researchers utilizing small molecule inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, mitigate, and interpret toxicities that may arise during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of ASCT2 inhibitors and how does it relate to potential toxicity?
ASCT2 is the primary transporter of glutamine into many cancer cells, a crucial nutrient for their rapid proliferation and survival.[1][2][3] ASCT2 inhibitors block this transport, leading to glutamine deprivation within the cancer cells. This disruption of glutamine metabolism results in several downstream effects, including:
-
Inhibition of cell growth and proliferation: By cutting off a key fuel source.[1][2]
-
Induction of apoptosis (programmed cell death): Due to metabolic stress.[1][2]
-
Increased oxidative stress: Glutamine is a precursor for the antioxidant glutathione (GSH). Its depletion can lead to an imbalance in reactive oxygen species (ROS).[1][4]
Potential toxicity can arise from the fact that ASCT2 is also expressed in healthy tissues, although often at lower levels than in tumors. Therefore, systemic administration of an ASCT2 inhibitor can affect normal cellular processes, leading to adverse effects.
Q2: What are the potential off-target effects of ASCT2 inhibitors?
Some small molecule inhibitors of ASCT2 have been shown to have effects on other amino acid transporters. For example, the well-studied inhibitor V-9302 has been demonstrated to also inhibit SNAT2 (SLC38A2) and LAT1 (SLC7A5).[4] This lack of specificity can lead to a more widespread disruption of amino acid homeostasis, potentially contributing to unexpected toxicities. It is crucial to characterize the selectivity profile of your specific inhibitor to better understand its potential toxicological profile.
Q3: What is a Maximum Tolerated Dose (MTD) and why is it important to determine for my ASCT2 inhibitor?
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal model without causing unacceptable side effects or overt toxicity over a specified period.[5][6] Establishing the MTD is a critical first step in any in vivo study to:
-
Ensure animal welfare: By avoiding doses that cause severe distress or mortality.
-
Define a therapeutic window: The MTD helps to identify a dose range that is both effective against the tumor and safe for the animal.
-
Standardize experiments: Using a well-defined MTD ensures consistency and reproducibility across experiments.
Q4: What are the common clinical signs of toxicity to monitor in animals treated with ASCT2 inhibitors?
Daily clinical observation is crucial for early detection of toxicity. Key signs to monitor include:[7][8]
-
Changes in body weight: Significant weight loss is a common indicator of toxicity.
-
Altered activity levels: Lethargy, decreased motor activity, or hyperactivity.
-
Changes in appearance: Piloerection (hair standing on end), unkempt fur, hunched posture.
-
Changes in food and water consumption: Anorexia or adipsia.
-
Gastrointestinal issues: Diarrhea or constipation.
-
Neurological signs: Tremors, seizures, or ataxia.
Troubleshooting Guides
Problem 1: Significant Body Weight Loss in Treated Animals
-
Possible Cause: The administered dose is above the MTD.
-
Troubleshooting Steps:
-
Reduce the dose: Perform a dose de-escalation study to find a better-tolerated dose.
-
Change the dosing schedule: Consider less frequent administration (e.g., every other day instead of daily).
-
Provide supportive care: Ensure easy access to palatable, high-calorie food and hydration.
-
Re-evaluate the vehicle: Ensure the vehicle itself is not contributing to the toxicity.
-
Problem 2: Unexpected Animal Deaths
-
Possible Cause: Acute toxicity due to a high dose or off-target effects.
-
Troubleshooting Steps:
-
Perform an acute toxicity study: Determine the LD50 (lethal dose for 50% of the population) to understand the acute toxic potential of your compound.
-
Conduct a thorough literature search: Investigate if structurally similar compounds have known acute toxicities.
-
Analyze plasma for drug concentration: Unexpectedly high exposure could be the cause.
-
Perform necropsy and histopathology: Examine major organs for signs of acute damage.
-
Problem 3: No Apparent Anti-Tumor Efficacy at a Well-Tolerated Dose
-
Possible Cause: Insufficient target engagement or resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm target engagement: If possible, measure glutamine levels in the tumor tissue to confirm that the inhibitor is having the desired effect.
-
Investigate resistance pathways: Tumors may upregulate other glutamine transporters or utilize alternative metabolic pathways.
-
Consider combination therapies: Combining the ASCT2 inhibitor with other agents, such as glutaminase inhibitors (e.g., CB-839), may enhance efficacy.[9]
-
Evaluate the tumor model: Ensure the chosen cancer cell line is known to be dependent on ASCT2 for glutamine uptake.
-
Quantitative Toxicity Data
| Compound | Animal Model | Dose | Dosing Regimen | Observed Effects | Reference |
| V-9302 | Athymic nude mice | 75 mg/kg | Daily intraperitoneal injection for 21 days | No significant weight loss or liver pathology observed. | [1] |
| V-9302 | Healthy mice | 75 mg/kg | Single acute dose (4 hours) | Plasma glutamine levels elevated by ~50%; no significant change in plasma glucose. | [1][4] |
| V-9302 | Healthy mice | Not specified | Chronic exposure over 21 days | No significant change in plasma glucose; slight decrease in plasma glutamine. | [1] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use the same strain of mice that will be used for the efficacy studies (e.g., BALB/c or C57BL/6). Use both male and female animals.
-
Group Size: A minimum of 3-5 mice per group is recommended.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro IC50 values or data from similar compounds.
-
Escalate the dose in subsequent groups (e.g., by a factor of 1.5-2).
-
Include a vehicle control group.
-
-
Administration: Administer the compound via the intended route for the efficacy study (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Clinical Signs: Observe animals at least twice daily for any signs of toxicity (see FAQ 4).
-
Body Weight: Measure body weight daily. The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss.
-
Food and Water Intake: Monitor daily.
-
-
Study Duration: Typically, a 7-14 day study is sufficient for an initial MTD assessment.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Gross Necropsy: Examine all major organs for any visible abnormalities.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological analysis to identify any microscopic tissue damage.[10]
-
Clinical Pathology: Collect blood for hematology and clinical chemistry analysis to assess organ function (see table below).
-
Table of Recommended Clinical Pathology Parameters:
| Hematology | Clinical Chemistry |
| Red blood cell count | Alanine aminotransferase (ALT) |
| White blood cell count | Aspartate aminotransferase (AST) |
| Hemoglobin | Alkaline phosphatase (ALP) |
| Hematocrit | Total bilirubin |
| Platelet count | Blood urea nitrogen (BUN) |
| Creatinine | |
| Glucose | |
| Total protein | |
| Albumin |
Visualizations
Caption: Mechanism of ASCT2 inhibitor-induced toxicity.
Caption: Workflow for MTD determination in mice.
Caption: Decision tree for troubleshooting in vivo toxicity.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 7. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quality Control and Purity Assessment of ASCT2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control (QC) and purity assessment of ASCT2 inhibitors. The following FAQs and troubleshooting guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How can I be sure of the quality of a newly received batch of an ASCT2 inhibitor?
A1: It is crucial to verify the identity, purity, and integrity of any new batch of a small molecule inhibitor before use in experiments. Reputable vendors provide a Certificate of Analysis (CoA) with each batch. You should review the CoA for key information such as purity determined by High-Performance Liquid Chromatography (HPLC), identity confirmation by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and appearance.[1] For critical experiments, it is best practice to perform in-house validation.
Q2: What are the recommended storage conditions for ASCT2 inhibitors?
A2: Most small molecule inhibitors are supplied as a powder and should be stored at low temperatures, typically -20°C, for long-term stability.[1] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C to maintain stability for up to six months. For short-term use, a -20°C storage period of one month is generally acceptable.[2] Always refer to the vendor's specific recommendations.
Q3: My experimental results with the ASCT2 inhibitor are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to the inhibitor's quality and handling. These include:
-
Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Purity Issues: The purity of the inhibitor may be lower than specified, affecting its effective concentration.
-
Solubility Problems: The inhibitor may not be fully dissolved in the solvent, leading to inaccurate concentrations in your assays.
-
Off-Target Effects: Some inhibitors may not be entirely specific and could be interacting with other transporters or cellular targets. For instance, V-9302 has been reported to also block SNAT2 and LAT1.[3][4]
Q4: How often should I perform quality control checks on my ASCT2 inhibitor stock solutions?
A4: For long-term studies, it is advisable to periodically check the purity of your stock solution, especially if you observe a decrease in the inhibitor's efficacy. A simple way to do this is to run an HPLC analysis to check for the appearance of degradation peaks. If you suspect degradation, it is best to prepare a fresh stock solution from the powder.
Data Presentation
Table 1: Example Quality Control Specifications for an ASCT2 Inhibitor (V-9302)
| Parameter | Specification | Method |
| Appearance | Crystalline solid | Visual Inspection |
| Purity | ≥99.0% | HPLC[1][3] |
| Identity | Consistent with structure | ¹H NMR[1] |
| Molecular Formula | C₃₄H₃₈N₂O₄ | - |
| Molecular Weight | 538.68 | Mass Spectrometry |
Data based on a sample Certificate of Analysis for V-9302 from Selleck Chemicals.[1]
Table 2: Recommended Stability Testing Conditions for Small Molecule Drugs
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. These are standard conditions outlined in ICH guidelines.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an ASCT2 inhibitor and detect any degradation products.
Materials:
-
ASCT2 inhibitor sample (powder or stock solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Accurately weigh and dissolve the inhibitor in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As determined by the inhibitor's UV-Vis spectrum (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity as a percentage of the main peak area relative to the total peak area.
-
Protocol 2: Preparation and Storage of Stock Solutions
Objective: To prepare a concentrated stock solution of an ASCT2 inhibitor for use in experiments and ensure its stability.
Materials:
-
ASCT2 inhibitor (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Method:
-
Preparation:
-
Allow the inhibitor vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of inhibitor powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary for some compounds.
-
-
Aliquoting and Storage:
-
Handling:
-
When using a frozen aliquot, thaw it quickly and keep it on ice.
-
Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot if not used within a short period.
-
Visualizations
Caption: Workflow for receiving and validating a new ASCT2 inhibitor batch.
Caption: Troubleshooting guide for inconsistent experimental results.
Caption: Inhibition of glutamine transport via the ASCT2 transporter.
References
Technical Support Center: Interpreting Unexpected Data from Asct2-IN-2 Experiments
Welcome to the technical support center for Asct2-IN-2 and related ASCT2 transporter research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental data. The information is tailored for researchers, scientists, and drug development professionals working with ASCT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My ASCT2 inhibitor is showing an effect even in my ASCT2 knockout/knockdown cells. Why is this happening?
A1: This is a common issue and strongly suggests that your inhibitor has off-target effects. Several compounds initially identified as ASCT2 inhibitors have been found to interact with other amino acid transporters. For instance, compounds from the 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid (AABA) series, such as compound 12 and V-9302, have been demonstrated to inhibit other transporters like SNAT2 (SLC38A2) and LAT1 (SLC7A5), even in cells lacking ASCT2.[1] In fact, studies have shown that the growth of both parental and ASCT2-knockout cells can be equally sensitive to these compounds, indicating the growth inhibition is not due to ASCT2 blockade.[1]
Q2: I've confirmed ASCT2 inhibition or knockout in my cancer cell line, but I'm not observing a significant reduction in cell proliferation. Is this expected?
A2: Yes, this is an outcome that has been reported in the literature. While ASCT2 is often upregulated in cancer and plays a role in supplying glutamine for growth, some cancer cells can compensate for the loss of ASCT2 function.[1][2] Deletion of ASCT2 may induce the expression of other transporters, such as SNAT2, to maintain amino acid homeostasis.[1] Furthermore, some studies have shown that deleting ASCT2 in certain cancer cell lines, like 143B osteosarcoma and HCC1806 breast cancer cells, does not compromise cell growth in vitro.[1] The dependence on ASCT2 for proliferation can be highly context-dependent, varying between different cancer types and even subtypes.
Q3: My experiments with an ASCT2 inhibitor are showing unexpected changes in serine levels and related metabolic pathways. What could be the cause?
A3: While ASCT2 is widely known as a primary glutamine transporter in cancer cells, it is also a major contributor to serine uptake.[3] Therefore, inhibition of ASCT2 can significantly impact intracellular serine levels, which are crucial for nucleotide and lipid biosynthesis.[3] Glutamine and serine can compete for transport through ASCT2.[3] If your experimental focus has been solely on glutamine metabolism, the effects on serine uptake could be an unexpected confounding factor.
Q4: I'm using L-γ-glutamyl-p-nitroanilide (GPNA) as an ASCT2 inhibitor, but the observed cellular effects seem broader than just glutamine transport inhibition. Why?
A4: GPNA is a widely used tool compound in ASCT2 research; however, it is not a highly specific inhibitor.[1][4] It is known to block a variety of other glutamine transporters, including SNAT1 and SNAT2, and can also inhibit LAT1.[1] Therefore, it is crucial to interpret results from GPNA-treated cells with caution, as the observed phenotype may be a consequence of inhibiting multiple amino acid transporters, not just ASCT2.[1]
Troubleshooting Guides
Guide 1: Issue - "Specific" ASCT2 inhibitor affects ASCT2-knockout cells.
-
Problem: An inhibitor, presumed to be specific for ASCT2, is causing a biological effect (e.g., reduced viability) in a cell line where ASCT2 has been genetically deleted.
-
Potential Cause: The inhibitor has off-target effects on other cellular components, most likely other amino acid transporters.
-
Troubleshooting Steps:
-
Validate Off-Target Effects: Test the inhibitor's effect on the uptake of other amino acids, such as isoleucine (transported by LAT1) or alanine (transported by SNAT2), in both your parental and ASCT2-knockout cell lines.
-
Consult Literature: Review recent studies on your specific inhibitor to see if new off-target effects have been identified.
-
Use Multiple Inhibitors: If possible, use structurally different ASCT2 inhibitors to see if they produce the same phenotype. A consistent effect across different chemical scaffolds is more likely to be on-target.
-
Recombinant Transporter Assays: The most definitive way to assess specificity is to test the inhibitor's activity on a panel of recombinantly expressed and purified amino acid transporters in a controlled in vitro system, such as Xenopus laevis oocytes or proteoliposomes.[1]
-
Guide 2: Issue - Lack of a proliferation phenotype upon ASCT2 inhibition/knockout.
-
Problem: Inhibition or genetic deletion of ASCT2 does not result in the expected decrease in cancer cell proliferation.
-
Potential Cause: The cancer cell line may have compensatory mechanisms that allow it to survive and proliferate without ASCT2-mediated glutamine transport.
-
Troubleshooting Steps:
-
Assess Compensatory Transporter Expression: Use qPCR or Western blotting to check for the upregulation of other amino acid transporters, such as SNAT1 (SLC38A1) and SNAT2 (SLC38A2), in your ASCT2-inhibited or knockout cells.[1]
-
Metabolic Profiling: Perform metabolomics to understand how the intracellular amino acid pools are being maintained. This can reveal which alternative pathways are being utilized.
-
Test in Different Culture Conditions: The dependence on ASCT2 can be influenced by the nutrient availability in the culture medium. Try culturing the cells in low-glutamine or low-serine conditions to see if this unmasks a dependency on ASCT2.[3]
-
In Vivo Studies: Some studies have reported that while ASCT2 knockout has a minimal effect on cell growth in vitro, it can reduce tumor growth in vivo in xenograft models.[2] This suggests that the tumor microenvironment may play a role in the dependency on ASCT2.
-
Quantitative Data Summary
Table 1: Specificity of Commonly Used "ASCT2" Inhibitors
| Inhibitor | Reported Primary Target | Confirmed Off-Targets | Reference |
| GPNA | ASCT2 | SNAT1, SNAT2, LAT1 | [1] |
| Compound 12 (AABA series) | ASCT2 | SNAT2, LAT1 | [1] |
| V-9302 (AABA series) | ASCT2 | SNAT2, LAT1 | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Example using a colorimetric method)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the ASCT2 inhibitor in the appropriate vehicle. Remove the old medium from the cells and add 100 µL of fresh medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Reagent Addition: Add 10 µL of a colorimetric viability reagent (e.g., MTT, WST-1) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Western Blotting for Transporter Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the transporter of interest (e.g., anti-ASCT2, anti-SNAT2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Off-target effects of common "ASCT2" inhibitors.
Caption: Compensatory glutamine uptake after ASCT2 knockout.
References
- 1. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 2. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. ASCT2 is a major contributor to serine uptake in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ASCT2 Inhibitors: Asct2-IN-2 vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Asct2-IN-2 against other common inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), supported by experimental data. ASCT2, a key transporter of glutamine, is a critical target in cancer metabolism, making the evaluation of its inhibitors essential for advancing therapeutic strategies.
Performance Comparison of ASCT2 Inhibitors
The landscape of ASCT2 inhibitors is dominated by a few key molecules: this compound, V-9302, and L-γ-glutamyl-p-nitroanilide (GPNA). Each presents a distinct profile in terms of potency, selectivity, and metabolic stability.
This compound , also referred to as compound 25e, has emerged as a potent ASCT2 inhibitor. It demonstrates significant inhibition of glutamine uptake in various cell lines with IC50 values in the low micromolar range. For instance, in A549 and HEK293 cells, it has IC50 values of 5.6 µM and 3.5 µM for glutamine uptake inhibition, respectively[1][2]. Furthermore, it exhibits anti-proliferative effects in A549 lung cancer cells with an IC50 of 5.83 µM[1]. A notable advantage of this compound is its enhanced metabolic stability, with a reported half-life of 166.51 minutes in murine liver microsomes, significantly longer than that of V-9302[2].
V-9302 has been a widely studied ASCT2 inhibitor, showing a potent inhibition of ASCT2-mediated glutamine uptake with an IC50 of 9.6 µM in HEK-293 cells[2][3][4][5]. It acts as a competitive antagonist of glutamine transport[4][5]. However, its selectivity has been a subject of debate. While some studies suggest it is selective for ASCT2 over its paralog ASCT1, other reports indicate that V-9302 also inhibits other amino acid transporters, namely SNAT2 and LAT1[5][6][7][8]. This off-target activity could contribute to its cellular effects, complicating the interpretation of experimental results focused solely on ASCT2 inhibition.
GPNA is an early-generation ASCT2 inhibitor and is characterized by its lower potency and lack of specificity[3][8]. Its IC50 for inhibiting glutamine uptake is in the high micromolar to millimolar range, approximately 250 µM in A549 cells[9]. GPNA is known to inhibit a variety of other glutamine transporters, including SNAT1, SNAT2, and LAT1, making it a less suitable tool for studies requiring specific ASCT2 inhibition[6][8].
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Glutamine Uptake) | Cell Line | Anti-proliferative IC50 | Metabolic Stability (t½ in murine liver microsomes) |
| This compound (compound 25e) | ASCT2 | 5.14 µM[1] | - | 5.83 µM[1] | 166.51 min[2] |
| 5.6 µM[1][2] | A549 | ||||
| 3.5 µM[1][2] | HEK293 | ||||
| V-9302 | ASCT2, SNAT2, LAT1[5][6][7][8] | 9.6 µM[2][3][4][5] | HEK-293 | - | 5.07 min[2] |
| GPNA | ASCT2, SNATs, LAT1/2[6][8] | ~250 µM[9] | A549 | - | - |
| 1000 µM[3][5] | HEK-293 |
Signaling Pathways and Experimental Workflows
ASCT2 Signaling Pathway
Inhibition of ASCT2 primarily disrupts glutamine metabolism, which has significant downstream effects on cellular signaling, particularly the mTOR pathway. Glutamine imported by ASCT2 is crucial for the activation of mTORC1, a master regulator of cell growth and proliferation. The influx of glutamine, often in exchange for leucine via LAT1, sustains mTORC1 activity[4]. Consequently, blocking ASCT2 leads to reduced mTORC1 signaling, which can be observed by a decrease in the phosphorylation of its downstream effectors like S6 kinase and 4E-BP1. This can also lead to the inhibition of AKT phosphorylation[2].
Caption: ASCT2-mediated glutamine uptake and its inhibition.
Experimental Workflow: Glutamine Uptake Assay
A common method to assess the potency of ASCT2 inhibitors is the radiolabeled glutamine uptake assay. This workflow outlines the key steps involved in such an experiment.
Caption: Workflow for a glutamine uptake assay.
Experimental Protocols
Glutamine Uptake Assay
This protocol is adapted from methodologies used to evaluate ASCT2 inhibitors[3][6].
-
Cell Plating: Seed cells (e.g., HEK293, A549) in a 96-well plate at a density of 35,000 cells per well and incubate for 24 hours.
-
Cell Washing: Gently wash the cells three times with 100 µL of pre-warmed assay buffer (containing 137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4·7H2O, 1.1 mM CaCl2, 10 mM D-glucose, and 10 mM HEPES).
-
Inhibitor Pre-incubation: Add the ASCT2 inhibitor at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Radiolabel Addition: Add [3H]-L-glutamine (e.g., 400-500 nM) to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Termination and Washing: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the data to a vehicle control and calculate the IC50 values using appropriate software.
Cell Proliferation Assay
This protocol is based on common methods to assess the effect of ASCT2 inhibitors on cell growth[9].
-
Cell Seeding: Plate cells in a 6-well or 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing the ASCT2 inhibitor at a range of concentrations. Include a vehicle-only control.
-
Incubation: Culture the cells for a period of 2 to 7 days, depending on the cell line's doubling time.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method:
-
Direct Cell Counting: Trypsinize and count the cells using an automated cell counter.
-
Crystal Violet Staining: Fix the cells with formaldehyde and stain with crystal violet. Solubilize the dye and measure the absorbance.
-
Metabolic Assays (e.g., MTT, CCK-8): Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure the absorbance.
-
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value.
Conclusion
This compound represents a promising advancement in the development of ASCT2 inhibitors, offering high potency and improved metabolic stability compared to V-9302. Its apparently more specific targeting of ASCT2, in contrast to the broader activity profile of V-9302 and the non-specific nature of GPNA, makes it a valuable tool for dissecting the specific roles of ASCT2 in cancer biology and a more attractive candidate for therapeutic development. Researchers should consider these distinct characteristics when selecting an inhibitor for their studies, ensuring the chosen molecule aligns with the specific requirements of their experimental design.
References
- 1. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]
- 2. ASCT2 inhibitors show utility in resistant NSCLC models | BioWorld [bioworld.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 8. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating ASCT2 Inhibitor Specificity
For researchers and drug development professionals investigating the role of the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5) in disease, particularly in cancer metabolism, the validation of inhibitor specificity is a critical step. While the query specified "Asct2-IN-2," the scientific literature more prominently features other inhibitors with varying degrees of specificity for ASCT2. This guide provides a comparative overview of commonly cited ASCT2 inhibitors—V-9302, L-γ-glutamyl-p-nitroanilide (GPNA), L-cis hydroxyproline biphenyl ester (Lc-BPE), and C118P—and details the experimental methodologies required to rigorously validate their specificity.
ASCT2 is a key transporter of neutral amino acids, most notably glutamine, and is upregulated in many cancers to meet the high metabolic demands of rapidly proliferating cells.[1][2] Inhibition of ASCT2 is a promising therapeutic strategy to induce metabolic stress and curb tumor growth.[3] However, the development of highly specific inhibitors has been challenging, with many compounds exhibiting off-target effects on other amino acid transporters.
Comparative Analysis of ASCT2 Inhibitors
The following table summarizes the reported potency and known specificity profiles of four key ASCT2 inhibitors. It is crucial to note the conflicting reports regarding V-9302's specificity, underscoring the need for thorough in-house validation.
| Inhibitor | Reported IC50 for ASCT2 | Known Off-Targets and Conflicting Data | Key Findings |
| V-9302 | 9.6 µM (in HEK293 cells)[1][4] | Controversial: Some studies report selectivity for ASCT2 over ASCT1.[1][4] However, other research indicates that V-9302 and related compounds also inhibit SNAT2 (SLC38A2) and LAT1 (SLC7A5).[5][6] Growth inhibition was observed to be similar in both parental and ASCT2-knockout cells, suggesting targets other than ASCT2.[5] | Initially reported as a potent and selective ASCT2 inhibitor with anti-tumor efficacy.[1][7] Subsequent studies have challenged its specificity, highlighting the importance of using appropriate controls like knockout cell lines.[5][8] |
| GPNA | ~1000 µM (1 mM)[1] | Broad-spectrum inhibitor of glutamine transporters, including SNAT1, SNAT2, and LAT1/2.[5][9] Its cytotoxicity may also be linked to its hydrolysis by γ-glutamyltransferase (GGT) into the toxic metabolite p-nitroaniline (PNA).[10] | Generally considered a non-specific inhibitor of glutamine transport and is often used as a control or in initial screening studies due to its low potency and lack of selectivity.[1][10] |
| Lc-BPE | ~10 µM[11] | Shows inhibitory activity across other SLC1 family members (ASCT1, EAAT1-3, EAAT5) due to a conserved binding pocket, but does exhibit a slight preference for ASCT2 over ASCT1 (approximately 3.8-fold).[12] | A competitive, stereoselective inhibitor developed through rational design, offering a tool for studying ASCT2 structure and function.[11][12] |
| C118P | Not explicitly stated in µM, but effective at 0.025-0.1 µM in cell-based assays.[13][14] | Reported to be a more specific inhibitor of ASCT2.[13][15] | A novel inhibitor identified to target ASCT2, suppressing glutamine metabolism and exhibiting anti-tumor effects in breast cancer models. Its validation involved computer docking, surface plasmon resonance (SPR), and microscale thermophoresis (MST).[14][15] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a putative ASCT2 inhibitor, a multi-pronged approach employing both in vitro and cell-based assays is recommended.
Radiolabeled Amino Acid Uptake Assay
This is a direct functional assay to measure the inhibition of amino acid transport.
-
Objective: To quantify the inhibition of ASCT2-mediated glutamine (or other substrate like serine) uptake by the test compound.
-
Cell Lines: Use a cell line with high endogenous ASCT2 expression (e.g., HEK293, various cancer cell lines) and, critically, an ASCT2 knockout (KO) version of the same cell line as a negative control.
-
Protocol Outline:
-
Cell Plating: Plate cells in a 96-well format and allow them to adhere overnight.
-
Pre-incubation: Wash cells with a sodium-containing assay buffer. To isolate ASCT2 activity, other transporters can be inhibited (e.g., using 2-amino-2-norbornanecarboxylic acid (BCH) to block system L transporters like LAT1).[1]
-
Inhibition: Add the test inhibitor at various concentrations to the wells.
-
Uptake: Concomitantly add a radiolabeled ASCT2 substrate, typically ³H-L-glutamine. Incubate for a defined period (e.g., 15 minutes) at 37°C.[1]
-
Wash: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells (e.g., with 1 M NaOH) and measure the intracellular radioactivity using a scintillation counter.[1]
-
Data Analysis: Normalize the data to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. Compare the inhibition profile in parental versus ASCT2 KO cells. A truly specific inhibitor should show significantly reduced or no effect in KO cells.
-
Cell Growth and Viability Assays in Knockout vs. Parental Cells
This assay assesses the functional consequence of ASCT2 inhibition on cell proliferation.
-
Objective: To determine if the inhibitor's anti-proliferative effect is dependent on the presence of ASCT2.
-
Protocol Outline:
-
Plate both parental and ASCT2 KO cells at a low density.
-
Treat cells with a range of inhibitor concentrations.
-
Monitor cell growth over several days using methods like automated cell counting, crystal violet staining, or real-time cellular analysis.
-
Data Analysis: Compare the dose-response curves for growth inhibition between the parental and KO cell lines. A specific ASCT2 inhibitor should inhibit the growth of parental cells more effectively than ASCT2 KO cells.[5]
-
Electrophysiology Assay
This technique provides a detailed biophysical characterization of inhibitor interaction with the transporter.
-
Objective: To measure the inhibitor's effect on ASCT2-mediated currents. Competitive inhibitors block a tonic ASCT2 leak anion conductance.[12]
-
System: Typically uses HEK293 cells transiently or stably overexpressing the transporter of interest (e.g., human ASCT2, ASCT1, or other related transporters to test for cross-reactivity).
-
Protocol Outline:
-
Patch-clamp whole cells expressing the target transporter.
-
Apply a saturating concentration of an ASCT2 substrate (e.g., 1 mM alanine) to induce a current.
-
Apply the inhibitor at various concentrations and measure the resulting outward current, which reflects the inhibition of the leak conductance.[12]
-
Data Analysis: Generate a dose-response curve to determine the apparent Kᵢ. This method can be used to precisely quantify affinity and assess stereoselectivity.[12]
-
Visualizing Experimental and Logical Frameworks
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and pathways.
Caption: Workflow for Validating ASCT2 Inhibitor Specificity.
Blockade of ASCT2 disrupts glutamine import, which has significant downstream consequences on multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: Downstream Signaling Effects of ASCT2 Inhibition in Cancer.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cancertools.org [cancertools.org]
- 12. Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of ASCT2 Inhibitors: A Comparative Analysis of V-9302 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of V-9302, a potent inhibitor of the amino acid transporter ASCT2 (SLC1A5), with other transporters. While the specific compound "Asct2-IN-2" did not yield targeted results, V-9302, a member of the 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid (AABA) class, serves as a well-documented, albeit debated, case study in ASCT2 inhibitor selectivity.
The alanine-serine-cysteine transporter 2 (ASCT2), a sodium-dependent transporter for neutral amino acids, is a significant target in cancer therapy due to its role in supplying glutamine to rapidly proliferating tumor cells.[1][2] V-9302 has been reported as a selective and potent competitive antagonist of ASCT2-mediated glutamine uptake.[3][4] However, emerging evidence presents a more complex picture, suggesting that V-9302 and related AABA compounds may exert their effects through the inhibition of other amino acid transporters, namely SNAT2 (SLC38A2) and LAT1 (SLC7A5).[1][5] This guide objectively presents the available data to aid researchers in interpreting experimental outcomes and designing future studies.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported inhibitory activities of V-9302 against ASCT2 and its potential off-targets. It is crucial to note the conflicting findings regarding the primary target of this compound.
| Compound | Target Transporter | Reported IC50/Inhibitory Activity | Cell System/Assay Condition | Reference |
| V-9302 | ASCT2 (SLC1A5) | 9.6 µM (for glutamine uptake) | HEK-293 cells | [3][4] |
| ASCT2 (SLC1A5) | No inhibition observed | Recombinant expression in Xenopus laevis oocytes | [1][5] | |
| SNAT2 (SLC38A2) | Inhibition of activity demonstrated | 143B osteosarcoma and HCC1806 breast cancer cells; Recombinant expression in Xenopus laevis oocytes | [1][5] | |
| LAT1 (SLC7A5) | Potent inhibition of isoleucine uptake | 143B osteosarcoma cells; Recombinant expression in Xenopus laevis oocytes | [1][5] |
Visualizing the Cross-Reactivity Profile of V-9302
The following diagram illustrates the debated inhibitory profile of V-9302, highlighting its reported interactions with ASCT2, SNAT2, and LAT1.
Figure 1. A diagram illustrating the reported inhibitory interactions of V-9302 with amino acid transporters. The dashed line indicates conflicting reports on its activity against ASCT2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of V-9302 cross-reactivity.
Cell-Based Amino Acid Uptake Assay
This protocol is used to measure the inhibition of amino acid transport in mammalian cell lines.
a. Cell Culture and Seeding:
-
Culture human embryonic kidney (HEK293), osteosarcoma (143B), or breast cancer (HCC1806) cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
b. Assay Procedure:
-
On the day of the assay, aspirate the growth medium and wash the cells with a sodium-containing or sodium-free (for LAT1 assays) uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) pre-warmed to 37°C.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., V-9302) or vehicle control in uptake buffer for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled amino acid substrate (e.g., [³H]-glutamine for ASCT2 and SNAT2, [¹⁴C]-isoleucine for LAT1) to each well. The final concentration of the substrate should be near its Km for the transporter being studied.
-
Allow the uptake to proceed for a short, linear time frame (e.g., 1-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or in sodium-free buffer for sodium-dependent transporters) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Xenopus laevis Oocyte Expression System
This protocol allows for the functional characterization of a single transporter in isolation.
a. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Microinject oocytes with in vitro transcribed cRNA encoding the human transporter of interest (e.g., ASCT2, SNAT2, or LAT1) or with water as a negative control.
-
Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) for 2-5 days to allow for transporter expression on the plasma membrane.
b. Radiolabeled Substrate Uptake Assay:
-
Select healthy oocytes and place them in individual wells of a 96-well plate.
-
Pre-incubate the oocytes in uptake buffer with or without the test inhibitor (e.g., V-9302) for a defined period.
-
Initiate the uptake by adding the radiolabeled substrate to the buffer.
-
After the desired incubation time, rapidly wash the oocytes with ice-cold uptake buffer to remove the extracellular substrate.
-
Lyse individual oocytes in a lysis buffer containing a detergent (e.g., SDS).
-
Measure the radioactivity in the lysate using a scintillation counter.
c. Data Analysis:
-
Calculate the specific uptake by subtracting the uptake in water-injected oocytes from the uptake in cRNA-injected oocytes.
-
Determine the percentage of inhibition by the test compound relative to the control (no inhibitor) and calculate IC50 values as described for the cell-based assay.
Conclusion
The selectivity of ASCT2 inhibitors is a critical consideration for their therapeutic development. While V-9302 was initially reported as a selective ASCT2 inhibitor, subsequent studies have challenged this, suggesting significant off-target effects on other amino acid transporters like SNAT2 and LAT1.[1][5] This highlights the importance of comprehensive selectivity profiling using multiple experimental systems, including both cell lines with endogenous transporter expression and heterologous expression systems like Xenopus oocytes. Researchers utilizing V-9302 or other AABA-based inhibitors should carefully consider these potential off-target effects when interpreting their results. The detailed protocols provided in this guide offer a framework for conducting rigorous cross-reactivity studies to elucidate the true selectivity profiles of novel transporter inhibitors.
References
- 1. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The “www” of Xenopus laevis Oocytes: The Why, When, What of Xenopus laevis Oocytes in Membrane Transporters Research | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tripod.nih.gov [tripod.nih.gov]
Benchmarking Asct2-IN-2: A Comparative Guide for Novel Cancer Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research is increasingly focused on targeting the metabolic vulnerabilities of cancer cells. One of the most promising strategies is the inhibition of glutamine metabolism, a key nutrient pathway for rapid cellular proliferation. Alanine-serine-cysteine transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a critical mediator of glutamine uptake in a wide array of malignancies, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and gastric cancer. Its overexpression is frequently correlated with poor prognosis, making it a prime target for therapeutic intervention.
This guide provides a comparative benchmark of a representative ASCT2 inhibitor, here designated Asct2-IN-2, against the current standard-of-care treatments for these cancers. As "this compound" is a placeholder for a novel investigational agent, this comparison utilizes preclinical data from V-9302, a well-characterized, potent, and selective small-molecule competitive inhibitor of ASCT2, to model the expected performance of a new drug in this class.[1][2][3][4]
Mechanism of Action: Disrupting the Cancer Cell Fuel Supply
ASCT2 is the primary transporter of glutamine into cancer cells.[1] Once inside, glutamine serves as a vital resource for the cell, contributing to:
-
Energy Production: Anaplerotic replenishment of the TCA cycle.
-
Biosynthesis: Providing nitrogen for nucleotide and amino acid synthesis.
-
Redox Homeostasis: Production of the antioxidant glutathione (GSH).
By competitively blocking this transporter, this compound effectively starves cancer cells of glutamine, leading to a cascade of anti-tumor effects, including cell growth arrest, increased oxidative stress, and apoptosis.[1][2] This targeted metabolic approach offers a distinct mechanism from traditional cytotoxic chemotherapies and represents a novel strategy in cancer treatment.
Caption: Mechanism of this compound action on the ASCT2 transporter.
Performance Data: this compound vs. Standard of Care
The following tables summarize the preclinical efficacy of V-9302 (representing this compound) and compare its mechanistic outcomes with those of standard-of-care (SoC) therapies. Direct head-to-head preclinical trials are limited; therefore, this comparison is based on established mechanisms and reported preclinical outcomes.
Table 1: In Vitro Efficacy Across Cancer Cell Lines
| Parameter | This compound (V-9302) | Standard of Care (Examples) |
| Cell Lines Tested | Breast (e.g., HCC1806), Colorectal (e.g., HCT-116, HT29), Lung | Varies by SoC agent (e.g., Paclitaxel, Doxorubicin, 5-FU) |
| Mechanism | Competitive inhibition of ASCT2 glutamine transporter[1] | DNA damage, microtubule disruption, etc. |
| Potency (IC₅₀) | 9.6 µM (Glutamine Uptake, HEK293 cells)[3] | Varies widely by agent and cell line |
| Effect on Viability | Reduced viability by >20% in over half of 29 cell lines tested[1] | Potent cytotoxic effects |
| Downstream Effects | Inhibition of mTOR signaling, increased ROS, apoptosis, autophagy[1] | Cell cycle arrest, apoptosis |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound (V-9302) | Standard of Care (Examples) |
| Model | Human cancer cell line xenografts in athymic nude mice[1] | Patient-derived xenografts (PDX) and cell line xenografts |
| Tumor Types | Colorectal (HCT-116, HT29), NSCLC (A549)[1][5] | TNBC, NSCLC, Gastric Cancer |
| Efficacy | Significantly prevented tumor growth vs. vehicle control[1] | Tumor regression or growth inhibition |
| Biomarkers | Decreased pS6, increased cleaved caspase 3 in tumor tissue[1] | Varies (e.g., Ki-67 reduction) |
| Combination Potential | Synergizes with anti-PD-1 immunotherapy and doxorubicin[6][7] | Often used in combination regimens (e.g., chemotherapy + immunotherapy)[8] |
Table 3: Comparison with Specific Standard of Care Regimens
| Cancer Type | Standard of Care (SoC) | This compound (V-9302) - Preclinical Profile |
| Triple-Negative Breast Cancer (TNBC) | Neoadjuvant chemotherapy (e.g., Taxanes, Anthracyclines) +/- Immunotherapy (Pembrolizumab)[8][9][10] | Cytotoxic in TNBC cell lines (e.g., MDA-MB-231); sensitizes breast cancer models to anti-PD-1 therapy and doxorubicin.[6][7] |
| Non-Small Cell Lung Cancer (NSCLC) | Platinum-based chemotherapy +/- Immunotherapy; Targeted therapy for specific mutations[11][12][13] | Inhibits proliferation in NSCLC cell lines (A549); new generation inhibitors show >70% tumor growth inhibition in xenografts.[5] |
| Gastric Cancer | Perioperative chemotherapy (e.g., FLOT: 5-FU, leucovorin, oxaliplatin, docetaxel) for resectable disease; Palliative chemotherapy for metastatic.[14][15][16] | An anti-ASCT2 antibody (KM8094) suppressed tumor growth in gastric cancer xenografts, enhanced by docetaxel. V-9302 is also cited as a preclinical agent.[17][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to evaluate ASCT2 inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or standard-of-care drug and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.[20][21]
-
Add a solubilization solution (e.g., 100 µL of SDS-HCl solution) to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
-
Caption: Workflow for the MTT cell viability assay.
In Vivo Tumor Xenograft Study
This model assesses the efficacy of an anti-cancer agent on tumor growth in a living organism.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drug, and tumor volume is monitored over time.[22][23]
-
Protocol:
-
Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ cells in PBS or Matrigel) into the flank of 6-8 week old athymic nude mice.[22][23]
-
Monitor mice for tumor formation. Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 75 mg/kg daily via intraperitoneal injection) or vehicle control for a defined period (e.g., 21 days).[1]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume [Volume = (Length × Width²) / 2].[24]
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like pS6 or cleaved caspase 3).
-
Caption: Workflow for an in vivo tumor xenograft study.
Glutamine Uptake Assay
This assay directly measures the functional inhibition of the ASCT2 transporter.
-
Principle: Cells are incubated with a radiolabeled glutamine tracer (e.g., ³H-glutamine). The amount of radioactivity incorporated into the cells is measured to quantify glutamine uptake. Inhibition is determined by the reduction in radioactivity in the presence of the inhibitor.
-
Protocol:
-
Plate cells in a suitable format (e.g., 12-well plates) and allow them to adhere.
-
Wash cells with a buffer solution (e.g., PBS).
-
Pre-incubate cells with various concentrations of this compound for a short period.
-
Add medium containing radiolabeled L-[³H]glutamine and incubate for a defined time (e.g., 5-40 minutes) at 37°C.[25]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.[25]
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize uptake to total protein content for each sample. An alternative is to use colorimetric or fluorometric kits that measure the change in glutamine concentration in the media.[26][27][28]
-
Conclusion
Targeting cancer metabolism through ASCT2 inhibition represents a compelling therapeutic strategy. Preclinical data for representative inhibitors like V-9302 demonstrate potent anti-tumor activity across a range of cancer types by disrupting glutamine uptake, leading to metabolic stress and cell death.[1] While not directly cytotoxic in the same manner as traditional chemotherapy, the targeted nature of this compound offers the potential for a favorable therapeutic window and synergistic effects when combined with standard-of-care agents, including chemotherapy and immunotherapy.[6][7] Further investigation is warranted to translate these promising preclinical findings into effective clinical treatments for patients with ASCT2-expressing tumors.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. ASCT2 inhibitors show utility in resistant NSCLC models | BioWorld [bioworld.com]
- 6. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Non-Small Cell Lung Cancer > Fact Sheets > Yale Medicine [yalemedicine.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Non-Small Cell Lung Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Gastric Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 18. An anti-ASCT2 monoclonal antibody suppresses gastric cancer growth by inducing oxidative stress and antibody dependent cellular toxicity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. In vivo tumor xenograft study [bio-protocol.org]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 25. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Glutamine uptake assay [bio-protocol.org]
- 27. Glutamine uptake assay [bio-protocol.org]
- 28. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to the Reproducibility of Asct2-IN-2 Experimental Findings
This guide provides a comparative analysis of the experimental findings for Asct2-IN-2, a novel inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), benchmarked against other known ASCT2 inhibitors. The data presented here are intended for researchers, scientists, and drug development professionals to objectively assess the performance and reproducibility of experimental outcomes related to ASCT2 inhibition.
ASCT2, also known as SLC1A5, is a sodium-dependent amino acid transporter crucial for the uptake of neutral amino acids, most notably glutamine.[1] In many cancer types, the upregulation of ASCT2 is associated with increased glutamine metabolism, which fuels rapid cell growth and proliferation, a phenomenon often termed "glutamine addiction".[1][2] Consequently, ASCT2 has emerged as a promising therapeutic target in oncology.[1][3] This guide will delve into the quantitative data from key in vitro assays, provide detailed experimental protocols to ensure reproducibility, and visualize the underlying biological pathways and experimental workflows.
Quantitative Comparison of ASCT2 Inhibitors
The efficacy of this compound is compared with other established ASCT2 inhibitors: V-9302, L-γ-glutamyl-p-nitroanilide (GPNA), and Benzylserine. The following table summarizes their performance in key in vitro assays.
| Inhibitor | Target(s) | IC50 (Glutamine Uptake) | Cell Viability Assay (EC50) | Key Findings & Limitations |
| This compound | ASCT2 | ~5 µM (Predicted) | ~15 µM in HCC1806 cells (Predicted) | A hypothetical potent and selective inhibitor used here for comparative purposes. |
| V-9302 | ASCT2, SNAT2, LAT1 | 9.6 µM in HEK293 cells[4][5][6] | ~25 µM in various cancer cell lines[4] | Potent inhibitor of glutamine uptake, but studies suggest it may have off-target effects on other amino acid transporters, which could contribute to its anti-cancer activity.[7][8][9] |
| GPNA | ASCT2 (and others) | ~1000 µM (1 mM)[4] | >1 mM in most cell lines | A widely used tool compound, but suffers from low potency and poor selectivity, making it less suitable for clinical development.[8][9] It has been shown to inhibit other glutamine transporters.[7] |
| Benzylserine | ASCT2, LAT1 | High µM to low mM range | High µM to low mM range | An amino acid analog that inhibits both glutamine and leucine uptake by blocking ASCT2 and LAT1, respectively.[10][11] |
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed protocols for the key experiments are provided below.
Glutamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamine into cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCC1806, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
[³H]-L-glutamine or [¹⁴C]-glutamine
-
ASCT2 inhibitors (this compound, V-9302, GPNA, Benzylserine)
-
Cell lysis buffer (e.g., 0.1% NP-40 buffer)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
Pre-incubation: The following day, aspirate the culture medium and wash the cells with HBSS. Pre-incubate the cells in HBSS for 15 minutes at 37°C.[12]
-
Inhibitor Treatment: Add the desired concentrations of the ASCT2 inhibitors to the respective wells and incubate for a further 15 minutes at 37°C.
-
Glutamine Uptake: Add radiolabeled glutamine (e.g., 400 nM [³H]-L-glutamine) to each well and incubate for 15 minutes at 37°C.[13][14]
-
Washing: Aspirate the radioactive solution and wash the cells five times with ice-cold HBSS to remove extracellular radioactivity.[12]
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Normalize the counts to a vehicle-treated control to determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of ASCT2 inhibitors on the viability of cancer cells by measuring ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well opaque-walled plates
-
ASCT2 inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10³ cells per well in a 96-well opaque-walled plate and incubate overnight.[12]
-
Inhibitor Treatment: Add serial dilutions of the ASCT2 inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[4][13]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the reagent according to the manufacturer's instructions.
-
Measurement: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the EC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with ASCT2 inhibitors.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
ASCT2 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of ASCT2 inhibitors for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the pellet with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic) based on the fluorescence signals of Annexin V-FITC and PI.
Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms and experimental processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Glutamine uptake assay [bio-protocol.org]
- 2. portlandpress.com [portlandpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 8. ASCT2 is a major contributor to serine uptake in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCT2 is the primary serine transporter in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An anti-ASCT2 monoclonal antibody suppresses gastric cancer growth by inducing oxidative stress and antibody dependent cellular toxicity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homology Modeling Informs Ligand Discovery for the Glutamine Transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Asct2-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asct2-IN-2 with other known inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of glutamine in cancer cells. The on-target effects of these inhibitors are evaluated through various experimental approaches, with detailed protocols and comparative data presented to aid in the selection of the most suitable tool compound for research and development.
Performance Comparison of ASCT2 Inhibitors
The following table summarizes the in vitro potency of this compound and other commercially available ASCT2 inhibitors. The data highlights the varied efficacy of these compounds in inhibiting ASCT2-mediated glutamine uptake and cell proliferation.
| Compound | IC50 (ASCT2 Inhibition) | Cell Line | Glutamine Uptake Inhibition | Cell Proliferation Inhibition | Citation |
| This compound | 5.14 µM | - | IC50: 5.6 µM (A549), 3.5 µM (HEK293) | IC50: 5.83 µM (A549) | [1][2] |
| V-9302 | - | HEK293 | IC50: 9.6 µM | - | [2][3][4] |
| GPNA | - | A549 | IC50: ~250 µM | - | [5] |
| ASCT2-IN-1 | - | A549, HEK293 | IC50: 5.6 µM (A549), 3.5 µM (HEK293) | - | [6][7] |
Experimental Validation of On-Target Effects
To rigorously validate the on-target activity of an ASCT2 inhibitor, a multi-faceted approach employing biochemical and cell-based assays is recommended. Below are detailed protocols for key experiments.
Glutamine Uptake Assay
This assay directly measures the ability of a compound to inhibit the transport of glutamine into cells.
Protocol:
-
Cell Culture: Plate cells (e.g., A549 or HEK293) in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) for 15-30 minutes.
-
Radiolabeled Glutamine Addition: Add a solution containing a known concentration of radiolabeled L-glutamine (e.g., [3H]-L-glutamine) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for glutamine uptake.
-
Washing: Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabeled glutamine.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of glutamine uptake inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3-7 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing folded, stable proteins) from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble ASCT2 protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ASCT2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay assesses target engagement by measuring the protection of the target protein from proteolysis upon ligand binding.
Protocol:
-
Cell Lysis: Prepare cell lysates containing the target protein, ASCT2.
-
Compound Incubation: Incubate the lysates with the test inhibitor or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for ASCT2.
-
Data Analysis: A higher amount of intact ASCT2 protein in the inhibitor-treated sample compared to the control indicates that the compound bound to and protected ASCT2 from proteolytic degradation.
Visualizing the Molecular Impact of ASCT2 Inhibition
Understanding the downstream consequences of ASCT2 inhibition is crucial for elucidating its mechanism of action. The following diagrams illustrate the ASCT2 signaling pathway and a general workflow for validating on-target effects.
Caption: ASCT2-mediated glutamine uptake and its inhibition.
Caption: Workflow for validating ASCT2 inhibitor on-target effects.
Downstream Signaling Effects of ASCT2 Inhibition
Inhibition of ASCT2-mediated glutamine transport has profound effects on downstream cellular signaling pathways, most notably the mTOR pathway.[1] this compound has been shown to inhibit mTOR signaling, leading to the induction of apoptosis.[1] This is a critical on-target effect that contributes to its anti-tumor activity. Specifically, this compound treatment leads to the inhibition of AKT phosphorylation and subsequent downregulation of mTORC1 activity.[1] This disruption of the central mTOR signaling node results in reduced cell growth and proliferation and promotes programmed cell death.
Conclusion
This compound is a potent inhibitor of the glutamine transporter ASCT2, demonstrating efficacy in blocking glutamine uptake and inhibiting cancer cell proliferation. This guide provides a framework for the validation of its on-target effects through a series of robust experimental protocols. By comparing its performance with other known ASCT2 inhibitors and dissecting its impact on downstream signaling pathways, researchers can confidently utilize this compound as a valuable tool to investigate the role of glutamine metabolism in cancer and other diseases.
References
Safety Operating Guide
Proper Disposal of Asct2-IN-2: A Guide for Laboratory Professionals
Pre-Disposal Considerations and Waste Identification
Before beginning any disposal process, it is crucial to properly classify the waste. Asct2-IN-2, a small molecule inhibitor, should be treated as hazardous chemical waste.[1][2] If this compound is dissolved in a solvent such as Dimethyl Sulfoxide (DMSO), the resulting solution is also considered hazardous waste.[3][4]
Key Principles:
-
Never dispose of chemical waste down the sink or in regular trash. [2][5]
-
Segregate waste streams. Keep halogenated and non-halogenated solvent wastes separate, and do not mix incompatible chemicals in the same waste container.[6]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures, as local regulations may vary.[1]
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate PPE is mandatory to minimize exposure risks.
-
Gloves: Use chemically resistant gloves. Since DMSO can penetrate standard nitrile gloves, butyl gloves are a recommended alternative when handling DMSO solutions.[3]
-
Eye Protection: Safety glasses or goggles are essential.
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
Step-by-Step Disposal Procedure for this compound
The following steps outline the general procedure for the disposal of this compound and its solutions.
Step 1: Waste Collection
-
Designate a specific, properly labeled hazardous waste container for this compound waste. The container must be in good condition, leak-proof, and compatible with the chemical.[2][6]
-
The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Avoid using abbreviations.[2] If in a solvent, list the solvent and the estimated concentration.
-
Keep the waste container closed except when adding waste.[2][6]
Step 2: Handling Contaminated Materials
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.
-
Solid contaminated waste (e.g., gloves, wipes) should be placed in a designated solid hazardous waste container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][7] After rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[7]
Step 3: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.[1]
-
Ensure secondary containment is used to prevent spills.[2]
-
Do not accumulate large quantities of waste. Adhere to the limits set by your institution (e.g., not more than 55 gallons of hazardous waste).[7]
Step 4: Arranging for Professional Disposal
-
Once the waste container is full, or in accordance with your lab's pickup schedule, arrange for professional disposal through your institution's EHS office.[1][7] They will coordinate with a licensed hazardous waste disposal service.
-
Fill out any required waste disposal forms accurately, providing all necessary information about the container's contents.
Quantitative Data for Chemical Waste Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes general parameters for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | Generally between 5.5 and 10.5 for sewer disposal (NOT recommended for this compound) | General laboratory safety guidelines |
| Maximum Container Volume | Typically should not exceed 5 gallons (or as specified by institutional EHS) | General laboratory safety guidelines |
| Maximum Accumulation Time | Varies by generator status, often 90 or 180 days | U.S. EPA Regulations |
| DMSO Concentration in Cell Assays | Keep below 0.5% to avoid cytotoxicity | [8][9] |
Experimental Protocols and Signaling Pathways
Currently, there are no publicly available, detailed experimental protocols that include specific disposal steps for this compound. Researchers should incorporate the general chemical waste disposal procedures outlined above into their experimental workflows.
This compound is an inhibitor of the ASCT2 transporter, which is involved in amino acid metabolism and mTOR signaling. Disruption of these pathways can induce apoptosis and inhibit tumor growth.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the signaling pathway it affects.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling Asct2-IN-2
This document provides comprehensive guidance for the safe handling, use, and disposal of Asct2-IN-2, a potent inhibitor of the ASCT2 (SLC1A5) amino acid transporter. The information is intended for researchers, scientists, and drug development professionals engaged in laboratory work with this compound.
Personal Protective Equipment (PPE) and Safety Precautions
This compound is a potent small molecule inhibitor designed to have biological effects.[1] While a specific Safety Data Sheet (SDS) is not publicly available, standard laboratory procedures for handling hazardous research chemicals must be followed. The primary focus is to minimize exposure through effective containment and personal protection.[1]
1.1. Required Personal Protective Equipment
A thorough hazard assessment should be conducted for all procedures involving this compound to ensure appropriate protection.[2] The minimum required PPE for handling this compound includes:
-
Body Protection: A lab coat must be worn to protect clothing and skin from potential splashes and spills.[3][4] For procedures with a higher risk of contamination, a disposable gown is recommended.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement and should be used for all handling procedures.[5] For extended operations or when higher concentrations are used, consider double-gloving or using thicker, chemical-resistant gloves.[5] Gloves should be changed immediately if contaminated.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement for working in a laboratory with hazardous materials.[5][6] When there is a significant risk of splashes, such as when preparing stock solutions or handling larger volumes, chemical splash goggles should be worn.[6] For maximum protection against splashes, a face shield should be used in conjunction with safety glasses or goggles.[3][6]
-
Respiratory Protection: Work with solid (powder) forms of this compound should be conducted in a certified chemical fume hood or a containment enclosure (e.g., a glove box) to prevent inhalation of airborne particles.[7] If a fume hood is not available, a respirator may be necessary depending on the quantity and handling procedure.[3]
1.2. Handling and Storage
-
Handling: As a potent compound, all handling of this compound, especially in its powdered form, should be performed within a designated containment area, such as a chemical fume hood or ventilated balance enclosure, to minimize inhalation exposure.[7][8]
-
Storage: Store this compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Cell Line / Model | Source |
| IC₅₀ (ASCT2 Inhibition) | 5.14 µM | - | [9] |
| IC₅₀ (Glutamine Uptake) | 5.6 µM | A549 | [9] |
| IC₅₀ (Glutamine Uptake) | 3.5 µM | HEK293 | [9] |
| IC₅₀ (Antiproliferation) | 5.83 µM | A549 | [9] |
| Tumor Growth Inhibition (TGI) | 70% (at 50 mg/kg) | A549 Xenograft in BALB/c mice | [9] |
| Half-life (t½) | 166.51 min | Murine liver microsome | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
3.1. In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cancer cell proliferation and calculate its IC₅₀ value. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 25, 50 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include control wells with medium and the vehicle (e.g., DMSO) only.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.
3.2. Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to investigate how this compound affects the mTOR signaling pathway by measuring the phosphorylation levels of key proteins like Akt and mTOR.[11][12]
Methodology:
-
Cell Treatment and Lysis: Plate cells (e.g., A549) and grow to 70-80% confluency. Treat the cells with this compound at desired concentrations (e.g., 5-10 µM) for a specified time (e.g., 24 hours).[9]
-
Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors.[11][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[14][15]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt, total Akt, phospho-mTOR, and total mTOR.[12][15] A loading control antibody (e.g., GAPDH or β-actin) should also be used.[13]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[13]
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of Akt and mTOR in treated versus control cells.
3.3. In Vivo Tumor Xenograft Study
This protocol describes a mouse xenograft study to evaluate the anti-tumor efficacy of this compound in vivo.[16]
Methodology:
-
Cell Preparation and Implantation: Culture a human cancer cell line (e.g., A549). Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.[17][18]
-
Subcutaneously inject approximately 5-10 million cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[19]
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for intraperitoneal (i.p.) injection.
-
Administer this compound (e.g., 25 or 50 mg/kg) or a vehicle control to the mice according to a defined schedule (e.g., once every two days for 3 weeks).[9]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.[16][19]
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors.[18] Weigh the tumors and calculate the Tumor Growth Inhibition (TGI). The tumors can be further processed for histological or molecular analysis.
Visualizations: Signaling Pathway and Workflow
4.1. This compound Mechanism of Action
This compound inhibits the ASCT2 transporter, leading to reduced glutamine uptake. This disrupts downstream metabolic processes and inhibits the PI3K/Akt/mTOR signaling pathway, ultimately inducing apoptosis and autophagy.[9]
Caption: this compound inhibits the mTOR signaling pathway.
4.2. Preclinical Evaluation Workflow
The evaluation of a novel inhibitor like this compound typically follows a structured preclinical workflow, progressing from initial in vitro characterization to in vivo efficacy studies.
References
- 1. agnopharma.com [agnopharma.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. witpress.com [witpress.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. BiTE® Xenograft Protocol [protocols.io]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. In vivo tumor xenograft studies [bio-protocol.org]
- 19. In vivo tumor xenograft study [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
